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3-[(4-Chlorophenyl)thio]-1-propanamine Documentation Hub

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  • Product: 3-[(4-Chlorophenyl)thio]-1-propanamine
  • CAS: 104864-09-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-((4-Chlorophenyl)thio)propan-1-amine

Executive Summary: The Scaffold & Its Utility 3-((4-chlorophenyl)thio)propan-1-amine (also known as 3-(4-chlorophenyl)sulfanylpropan-1-amine) is a bifunctional pharmacophore scaffold used primarily in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & Its Utility

3-((4-chlorophenyl)thio)propan-1-amine (also known as 3-(4-chlorophenyl)sulfanylpropan-1-amine) is a bifunctional pharmacophore scaffold used primarily in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a linker motif in Fragment-Based Drug Discovery (FBDD).

Distinct from its carbon-only analog (3-(4-chlorophenyl)propan-1-amine), the inclusion of the thioether (-S-) linkage introduces specific metabolic and electronic properties. The sulfur atom acts as a "metabolic handle," susceptible to oxidation by Flavin-containing Monooxygenases (FMOs), and alters the bond angle and lipophilicity compared to a methylene (-CH₂-) or ether (-O-) linkage.

Key Applications:

  • GPCR Ligand Synthesis: Used as the "tail" moiety in designing ligands for 5-HT (serotonin) and Dopamine receptors.

  • PROTAC Linkers: The propyl-thio chain provides a flexible, lipophilic tether for Proteolysis Targeting Chimeras.

  • Bioisosteric Replacement: Used to modulate the LogP and metabolic half-life of drug candidates containing phenoxy-propylamine motifs (e.g., fluoxetine analogs).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data characterizes the free base form. In drug development, this is frequently handled as the Hydrochloride (HCl) or Oxalate salt to improve crystallinity and stability.

PropertyValue / DescriptionNotes
IUPAC Name 3-[(4-chlorophenyl)sulfanyl]propan-1-amine
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.72 g/mol
SMILES NCCCSC1=CC=C(Cl)C=C1
LogP (Predicted) 2.6 ± 0.3More lipophilic than the ether analog.
pKa (Base) ~9.8 (Amine)Typical for primary alkyl amines.
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (N, S)Sulfur is a weak acceptor.
Rotatable Bonds 4High flexibility.

Synthetic Pathways & Process Chemistry[5]

Retrosynthetic Analysis

Direct alkylation of 3-chloropropan-1-amine with 4-chlorothiophenol is chemically possible but experimentally flawed due to competing polymerization (intermolecular N-alkylation) and difficulty in purification.

The Superior Route: The Gabriel Synthesis Strategy To ensure "Drug Development Grade" purity, we utilize a protected amine strategy (Gabriel Synthesis). This prevents side reactions and allows for facile purification of the intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-((4-chlorophenyl)thio)propan-1-amine HCl salt.

Step 1: Thioether Formation (Nucleophilic Substitution)
  • Reagents: 4-Chlorothiophenol (1.0 eq), N-(3-Bromopropyl)phthalimide (1.05 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve 4-chlorothiophenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 15 minutes to generate the thiolate anion (Ar-S⁻). Note: The solution will likely turn yellow.

    • Dropwise add a solution of N-(3-Bromopropyl)phthalimide in DMF.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the thiol.

    • Workup: Pour into ice water. The intermediate phthalimide usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Deprotection (Hydrazinolysis)
  • Reagents: Phthalimide intermediate (from Step 1), Hydrazine Hydrate (NH₂NH₂·H₂O, 3.0 eq).

  • Solvent: Ethanol (EtOH).

  • Protocol:

    • Suspend the intermediate in EtOH.

    • Add Hydrazine Hydrate.

    • Reflux for 2–3 hours. A white precipitate (phthalhydrazide byproduct) will form.

    • Workup: Cool to room temperature. Filter off the white solid (phthalhydrazide).

    • Concentrate the filtrate. Dissolve the residue in DCM (Dichloromethane) and wash with 1M NaOH to remove residual phthalhydrazide.

    • Dry organic layer (MgSO₄) and concentrate to yield the free amine oil.

Step 3: Salt Formation (Stabilization)
  • Dissolve the free amine oil in minimal diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • The white precipitate is 3-((4-chlorophenyl)thio)propan-1-amine Hydrochloride . Filter and dry under vacuum.

Synthetic Workflow Diagram (DOT)

SynthesisPath cluster_0 Critical Control Point Thiol 4-Chlorothiophenol (Nucleophile) Intermediate Phthalimide-Protected Thioether Thiol->Intermediate K2CO3, DMF, 60°C (SN2 Substitution) Linker N-(3-Bromopropyl)phthalimide (Electrophile) Linker->Intermediate Deprotection Hydrazine Hydrate (EtOH, Reflux) Intermediate->Deprotection Product 3-((4-Cl-Ph)thio)propan-1-amine (Free Base) Deprotection->Product Cleavage of Phthalimide Salt HCl Salt Formation (Final Product) Product->Salt HCl/Ether

Caption: Figure 1. Robust Gabriel Synthesis pathway preventing N-alkylation side reactions.

Medicinal Chemistry: Metabolic & Structural Logic

The "Sulfur Switch" (Bioisosterism)

Replacing a methylene (-CH₂-) or ether (-O-) with a thioether (-S-) affects the drug's profile in three ways:

  • Bond Angle: The C-S-C bond angle is ~90-100°, sharper than the C-O-C (~110°). This alters the spatial orientation of the amine tail relative to the phenyl ring, potentially changing receptor binding affinity (e.g., in SERT/DAT transporters).

  • Lipophilicity: Sulfur is more lipophilic than oxygen, increasing the LogP. This enhances Blood-Brain Barrier (BBB) penetration, which is critical for CNS-active drugs.

  • Electronic Effects: The 4-chloro substituent withdraws electron density from the phenyl ring, while the sulfur atom acts as a weak donor into the ring (resonance) but an acceptor inductively.

Metabolic Liability: S-Oxidation

Researchers must be aware that the thioether is a "soft spot" for metabolism. Unlike the ether analog, this molecule will undergo oxidation in vivo.

  • Phase I Metabolism: Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4/2D6) will rapidly oxidize the sulfide to the Sulfoxide (chiral) and subsequently to the Sulfone .

  • Implication: The sulfoxide metabolite often retains biological activity but becomes more polar. The sulfone is highly polar and usually inactive or excreted rapidly.

Metabolic Pathway Diagram (DOT)

Metabolism cluster_1 Pharmacological Impact Parent Parent Drug (Sulfide) Sulfoxide Metabolite 1: Sulfoxide (Chiral Center Created) Parent->Sulfoxide FMO / CYP450 (Oxidation) Sulfone Metabolite 2: Sulfone (Polar/Inactive) Sulfoxide->Sulfone CYP450 (Further Oxidation) Active? Active? Sulfoxide->Active? Often retains activity Excretion Excretion Sulfone->Excretion Rapid renal clearance

Caption: Figure 2.[1][2] Oxidative metabolic cascade of the aryl-thioether scaffold.

Safety & Handling Protocols

  • Thiol Stench: 4-chlorothiophenol has a potent, disagreeable odor. All reactions in Step 1 (Section 3.2) must be performed in a fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spilled thiol.

  • Skin Irritation: The final amine is caustic (pKa ~9.8). Wear nitrile gloves and eye protection.

  • Storage: The free amine absorbs CO₂ from the air (carbamate formation) and oxidizes over time. Store as the HCl salt in a desiccator at -20°C for long-term stability.

References

  • PubChem. (2025).[1] 3-(4-chlorophenyl)propan-1-amine Compound Summary. National Center for Biotechnology Information. Link(Note: Reference for the propyl-analog properties used for comparative LogP analysis).

  • Liu, B., et al. (2024).[3] "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates." Molecules, 29. Link

  • Kim, S. B., et al. (2024).[3] "Copper-Catalyzed Synthesis of Aryl Alkyl Thioethers." Journal of Organic Chemistry, 89, 14543-14548.[3] Link

  • Fluorochem. (2025). Product Sheet: 3-[(4-chlorophenyl)thio]-1-propanamine.Link

  • Narayana Swamy, G., et al. (2012). "Synthesis and characterisation of derivatives of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide." Der Pharma Chemica, 4(2):674-678.[4] Link

Sources

Exploratory

Architecting the Sulfur Bridge: A Technical Guide to Thioether Amine Building Blocks in Medicinal Chemistry

Executive Summary Thioether amines represent a critical, yet often underutilized, class of building blocks in modern drug discovery. Structurally, they offer a unique bioisosteric alternative to ether and methylene linka...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Thioether amines represent a critical, yet often underutilized, class of building blocks in modern drug discovery. Structurally, they offer a unique bioisosteric alternative to ether and methylene linkages, providing distinct modulation of lipophilicity (logP), metabolic stability, and bond geometry. This guide dissects the strategic application of thioether amines, moving beyond basic synthesis to explore their role in fragment-based drug discovery (FBDD), PROTAC linker design, and metabolic tuning.

Strategic Value in Drug Design: The "Sulfur Effect"

The substitution of an oxygen atom (ether) or a methylene group with a sulfur atom (thioether) is a classic bioisosteric replacement, but its impact on the pharmacological profile is profound and often non-intuitive.

Physicochemical Modulation

Sulfur is larger and more lipophilic than oxygen. When incorporating a thioether amine building block, medicinal chemists must account for the "Sulfur Effect"—a shift in bond angle and electronic distribution that alters target engagement.

Table 1: Comparative Physicochemical Properties of Linker Motifs

PropertyEther (-O-)Thioether (-S-)Methylene (-CH₂-)Impact on Drug Design
Bond Angle ~110°~90–100°~109.5°Thioethers introduce a "kink," altering the vector of the attached amine warhead.
Bond Length 1.43 Å1.82 Å1.54 ÅSulfur extends the reach of the linker, critical for spanning deep binding pockets.
Lipophilicity Low (Polar)High (Lipophilic)High (Lipophilic)Thioethers increase logP, improving membrane permeability but potentially reducing solubility.
H-Bonding Acceptor (Strong)Acceptor (Weak)NoneSulfur is a poor H-bond acceptor; useful for desolvating ligands to improve binding affinity.
The Amine Synergy

While the thioether provides the flexible, lipophilic tether, the amine component of these building blocks is the functional anchor. In medicinal chemistry, thioether amines are frequently used to:

  • Introduce Basic Centers: Solubilize lipophilic scaffolds via protonation at physiological pH.

  • Form Ionic Interactions: The amine (primary, secondary, or tertiary) engages Asp/Glu residues in the binding pocket.

  • Chelae Metals: In metalloenzyme inhibitors, the S-N motif can act as a bidentate ligand.

Synthetic Methodologies: The Thiol-Ene "Click" Revolution

The historical synthesis of thioethers via nucleophilic substitution (e.g., alkyl halides + thiols) is often plagued by harsh conditions and competing elimination reactions. The modern standard for generating thioether amines is Thiol-Ene Click Chemistry .

Mechanism of Action

This radical-mediated process is highly tolerant of functional groups (including amines) and water, making it ideal for late-stage functionalization.

Key Advantages:

  • Anti-Markovnikov Selectivity: The thiyl radical adds to the least substituted carbon, yielding linear thioether amines.

  • Atom Economy: 100% atom efficiency; no byproducts.

  • Orthogonality: Compatible with unprotected amines and alcohols.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for synthesizing thioether amines, contrasting the classical nucleophilic route with the modern radical-mediated approach.

SyntheticPathways Start Starting Materials RouteA Route A: Nucleophilic Substitution (Classical) Start->RouteA Alkyl Halide + Thiol RouteB Route B: Thiol-Ene Click (Radical Mediated) Start->RouteB Alkene + Thiol InterA SN2 Transition State (Requires Base/Heat) RouteA->InterA InterB Thiyl Radical Cycle (Photo/Thermal Initiation) RouteB->InterB Product Thioether Amine Building Block InterA->Product Risk: Elimination InterB->Product Anti-Markovnikov High Yield

Figure 1: Divergent synthetic strategies. Route B (Green) is preferred for complex amine-containing scaffolds due to milder conditions and higher regioselectivity.

Metabolic & ADME Considerations

A critical liability of thioether amines is their susceptibility to oxidation. Unlike ethers, which are generally metabolically inert, thioethers are "soft spots" for oxidative enzymes.

The Oxidation Cascade

Thioethers are sequentially oxidized to sulfoxides (chiral, polar) and sulfones (achiral, highly polar).

  • Primary Drivers: Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO).[1][2]

  • Strategic Implication:

    • Liability: Rapid clearance leads to short half-life (

      
      ).
      
    • Opportunity: Sulfoxides can be active metabolites (e.g., Omeprazole). The thioether can act as a "pro-drug" moiety or a metabolic handle to tune clearance.

Metabolic Pathway Diagram

Metabolism Substrate Thioether Amine (Lipophilic, LogP High) Enzyme1 FMO3 / CYP450 Substrate->Enzyme1 Phase I Ox Sulfoxide Sulfoxide (S=O) (Chiral, More Polar) Enzyme1->Sulfoxide Enzyme2 CYP450 Sulfoxide->Enzyme2 Phase I Ox Sulfone Sulfone (O=S=O) (Achiral, Highly Polar) Enzyme2->Sulfone Excretion Renal Excretion Sulfone->Excretion

Figure 2: Metabolic fate of thioether amines. The conversion to sulfoxide introduces chirality, potentially creating diastereomers if the drug molecule already has stereocenters.

Experimental Protocol: Photo-Initiated Thiol-Ene Coupling[3]

This protocol describes the synthesis of a thioether amine linker suitable for PROTAC construction or fragment linking. It utilizes UV light to initiate the radical chain, avoiding high temperatures that might degrade sensitive amine protecting groups.

Objective: Coupling of N-Boc-cysteamine (Thiol) with an Allyl-functionalized Warhead (Alkene).

Reagents & Equipment[4]
  • Thiol: N-Boc-cysteamine (1.0 equiv)

  • Alkene: Allyl-derivative (1.0 equiv)

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.05 equiv)

  • Solvent: Degassed Methanol or DCM (Concentration ~0.5 M)

  • Light Source: UV lamp (365 nm) or direct sunlight (if high intensity)

Step-by-Step Methodology
  • Preparation: In a quartz or borosilicate glass vial, dissolve the alkene and thiol in the degassed solvent.

    • Note: Degassing is crucial. Oxygen acts as a radical scavenger and will inhibit the reaction initiation.

  • Initiation: Add the DMPA photoinitiator. Cap the vial effectively to prevent oxygen re-entry.

  • Irradiation: Irradiate the mixture with 365 nm UV light for 15–60 minutes at room temperature.

    • Monitoring: Monitor reaction progress via TLC or LC-MS. The disappearance of the thiol peak is the primary indicator.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The residue is often pure enough for the next step. If purification is required, flash column chromatography (Silica, Hexane/EtOAc) is effective.

  • Deprotection (Optional): If the free amine is required immediately, treat the crude residue with TFA/DCM (1:1) for 30 minutes to remove the Boc group.

Self-Validating Check:

  • NMR Verification: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of new methylene triplets adjacent to sulfur (~2.5–2.8 ppm).

Applications in Medicinal Chemistry

PROTAC Linkers

Thioether amines are increasingly popular in Proteolysis Targeting Chimeras (PROTACs). The thioether provides a "Goldilocks" level of flexibility—more rigid than a long alkyl chain but more flexible than a piperazine linker.

  • Design Tip: Use thioether linkers when the target protein and E3 ligase require a non-linear, "kinked" orientation for optimal ternary complex formation.

Fragment-Based Drug Discovery (FBDD)

In FBDD, "growing" a fragment often requires reaching a hydrophobic sub-pocket. A thioether amine linker allows a fragment to extend into a lipophilic region (via the sulfur) while placing a polar amine group to interact with solvent or specific residues at the pocket's edge.

References

  • Thiol-Ene Click Chemistry in Drug Discovery

    • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[3][4][5][6] Polymer Chemistry.

  • Metabolic Oxidation of Thioethers

    • Cashman, J. R. (2004).[1] The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development.

  • Bioisosterism in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • PROTAC Linker Design

    • Maple, H. J., et al. (2019). Strategies for the design and synthesis of PROTACs. Methods in Molecular Biology.

Sources

Foundational

3-[(4-Chlorophenyl)thio]-1-propanamine molecular weight and formula

Topic: Chemo-Structural Analysis and Synthetic Utility of 3-[(4-Chlorophenyl)thio]-1-propanamine Content Type: Technical Reference Guide Audience: Medicinal Chemists and Drug Discovery Specialists Executive Summary 3-[(4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Structural Analysis and Synthetic Utility of 3-[(4-Chlorophenyl)thio]-1-propanamine Content Type: Technical Reference Guide Audience: Medicinal Chemists and Drug Discovery Specialists

Executive Summary

3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) represents a critical heteroatom-substituted scaffold in fragment-based drug discovery (FBDD). Structurally, it serves as a lipophilic linker, connecting a halogenated aryl tail to a primary amine headgroup via a thioether bridge. This specific architecture renders it a valuable precursor for serotonin reuptake inhibitors (SRIs) and antihistamine analogs, where the sulfur atom acts as a bioisostere for methylene groups, modulating metabolic stability and oxidation potential (sulfoxide/sulfone transitions).

This guide delineates the precise physicochemical parameters, robust synthetic pathways, and analytical validation protocols required to utilize this compound in high-purity pharmaceutical applications.

Part 1: Physicochemical Profile

The following data constitutes the baseline identity for 3-[(4-Chlorophenyl)thio]-1-propanamine. These values are critical for stoichiometry calculations and mass spectrometry calibration.

ParameterValueTechnical Note
IUPAC Name 3-(4-Chlorophenyl)sulfanylpropan-1-aminePreferred nomenclature for patent filings.
CAS Number 104864-09-7 Distinct from the propyl (non-thio) analog (CAS 18655-50-0).
Molecular Formula C₉H₁₂ClNS Heteroatom count: 3 (Cl, N, S).
Molecular Weight 201.72 g/mol Average mass.
Monoisotopic Mass 201.0379 Da Based on ³⁵Cl and ³²S. Use for HRMS [M+H]⁺ calc: 202.0452.
LogP (Predicted) ~2.2 – 2.5Moderate lipophilicity; crosses blood-brain barrier (BBB).
pKa (Predicted) ~9.5 (Amine)Exists as a cationic ammonium species at physiological pH (7.4).
Physical State Viscous Oil / Low-melting SolidOften stored as the Hydrochloride (HCl) salt for stability.

Part 2: Synthetic Architecture

Mechanism of Action

The synthesis relies on the high nucleophilicity of the thiolate anion (generated from 4-chlorothiophenol) attacking the alkyl halide. The phthalimide group protects the nitrogen, preventing it from acting as a competing nucleophile.

Experimental Protocol

Reagents:

  • 4-Chlorothiophenol (1.0 eq)

  • N-(3-Bromopropyl)phthalimide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Anhydrous)

  • Deprotection: Hydrazine Hydrate (NH₂NH₂·H₂O)

Step-by-Step Workflow:

  • Thiolate Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 4-chlorothiophenol in anhydrous DMF. Add K₂CO₃ and stir at 0°C for 30 minutes. Why: Deprotonation increases the nucleophilicity of sulfur without promoting disulfide formation.

  • S-Alkylation: Dropwise add N-(3-bromopropyl)phthalimide dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Intermediate Isolation: Quench with ice water. The phthalimide-protected intermediate usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol.

  • Hydrazinolysis (Deprotection): Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Final Purification: Cool, filter off the phthalhydrazide. Concentrate the filtrate. Dissolve the residue in DCM, wash with 1M NaOH (to remove residual thiols), dry over MgSO₄, and concentrate to yield the free amine oil.

Visualized Pathway (DOT Diagram)

SynthesisPathway Reactants Reactants 4-Chlorothiophenol + N-(3-Bromo)phthalimide Step1 Step 1: S-Alkylation (K2CO3, DMF, 25°C) Reactants->Step1 Intermediate Intermediate Phthalimide-Protected Thioether Step1->Intermediate Step2 Step 2: Deprotection (Hydrazine, EtOH, Reflux) Intermediate->Step2 Byproduct Byproduct Phthalhydrazide (Precipitate) Step2->Byproduct Removed via Filtration Product Final Product 3-[(4-Chlorophenyl)thio]- 1-propanamine Step2->Product Filtrate Concentration

Figure 1: Regioselective synthesis via Phthalimide protection to prevent N-alkylation side reactions.

Part 3: Analytical Validation

Trustworthiness in chemical biology requires self-validating analytical data. Upon synthesis, the following spectral signatures confirm the structure.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (7.2 – 7.4 ppm): Two doublets (integration 2H each) characteristic of the para-substituted chlorophenyl ring. The AA'BB' system confirms the 1,4-substitution.

  • S-CH₂ (2.9 – 3.0 ppm): Triplet.[1] The sulfur atom deshields these protons significantly compared to a methylene chain.

  • N-CH₂ (2.7 – 2.8 ppm): Triplet. Protons adjacent to the amine.[2]

  • Central -CH₂- (1.7 – 1.9 ppm): Quintet. The bridge protons.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: Look for [M+H]⁺ = 202.0 .

  • Isotope Pattern: A distinct M+2 peak at 204.0 (approx. 33% height of M) confirms the presence of one Chlorine atom (³⁷Cl isotope).

  • Fragmentation: Loss of NH₃ (M-17) is common in primary amines.

Metabolic Logic & Stability

The thioether (-S-) linkage is susceptible to metabolic oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.

MetabolicLogic Parent Parent Thioether (Lipophilic, BBB Penetrant) Sulfoxide Sulfoxide Metabolite (Chiral, More Polar) Parent->Sulfoxide CYP450 / FMO [O] Sulfone Sulfone Metabolite (Highly Polar, Excreted) Sulfoxide->Sulfone CYP450 [O]

Figure 2: Predicted metabolic oxidation pathway. The transition from Thioether to Sulfone significantly alters pharmacokinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485772, 3-(4-Chlorophenyl)sulfanylpropan-1-amine. Retrieved from [Link]

  • BindingDB. Target Interaction Profile: 3-[(4-chlorophenyl)thio]-1-propanamine derivatives. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

Technical Handling & Safety Guide: 3-[(4-Chlorophenyl)thio]-1-propanamine

Executive Summary This technical guide provides a comprehensive safety and operational framework for 3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7), a specialized intermediate used in the synthesis of serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and operational framework for 3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7), a specialized intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and bioactive heterocyclic sulfones. Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical profiling with practical laboratory workflows, offering researchers a logic-driven approach to handling, storage, and emergency response.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the molecular architecture of this compound is the first step in designing a safe protocol. The molecule combines a basic primary amine with a lipophilic chlorophenyl thioether tail. This duality dictates its solubility, reactivity, and specific hazards.

Molecular Specifications
PropertySpecification
Chemical Name 3-[(4-Chlorophenyl)thio]-1-propanamine
CAS Number 104864-09-7
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.72 g/mol
Physical State Viscous Liquid (Free Base) / Solid (Hydrochloride Salt)
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility (Free Base)
pKa (Predicted) ~10.5 (Amine), ~ -5 (Thioether)
LogP (Predicted) 2.5 – 3.0 (Lipophilic)
Structural Reactivity Analysis
  • Primary Amine (-NH₂): Highly nucleophilic and basic. It readily absorbs atmospheric CO₂ to form carbamates (crusting) and reacts violently with acid chlorides or anhydrides.

  • Thioether Linker (-S-): The sulfur atom is nucleophilic and susceptible to oxidation. Exposure to air or peroxides will convert the sulfide to a sulfoxide (S=O) and eventually a sulfone (O=S=O), altering pharmacological potency.

  • 4-Chlorophenyl Moiety: Increases lipophilicity, facilitating skin absorption and blood-brain barrier penetration, which heightens the systemic toxicity risk.

Part 2: Hazard Assessment & Risk Mitigation

GHS Classification & Interpretation

While vendor SDSs vary, the functional groups dictate the following baseline hazards:

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332). The chlorophenyl group enhances bioavailability. Ingestion or inhalation of aerosols can cause systemic CNS effects.

  • Skin Corrosion/Irritation: Category 1B or 2 (H314/H315). As a free base, the high pKa (~10.5) makes it corrosive to mucous membranes and skin.

  • Eye Damage: Category 1 (H318). Basic amines can cause irreversible corneal opacity.

  • Sensitization: Thioethers are known sensitizers; repeated exposure may induce allergic dermatitis.

Operational Risk Matrix
Hazard SourceMechanism of ActionMitigation Strategy
Oxidation Sulfur oxidizes to sulfoxide/sulfone upon air exposure.Store under Argon/Nitrogen. Use Schlenk techniques for dispensing.
Carbonation Amine reacts with CO₂ to form solid carbonates.Seal containers with Parafilm/Tape. Do not leave open in the fume hood.
Incompatibility Reacts exothermically with strong oxidizers (e.g., H₂O₂, HNO₃) and acids.Segregate storage. Keep away from "Oxidizers" cabinet.

Part 3: Operational Protocols

Storage & Stability Workflow

To maintain purity >98% for biological screening, strict environmental control is required.

StorageWorkflow Receipt Receipt of Material QC QC: 1H-NMR / LCMS (Check S-oxidation) Receipt->QC Aliquot Aliquot under Inert Gas (Glovebox/Schlenk) QC->Aliquot Pass Storage Storage: -20°C Amber Vial + Parafilm Aliquot->Storage Use Thaw to RT in Desiccator Storage->Use On Demand Use->Storage Purge & Reseal

Figure 1: Inert gas handling workflow to prevent oxidative degradation of the thioether moiety.

Emergency Response: Spill Cleanup

Scenario: 10 mL spill of Free Base on the lab bench. Danger: Release of caustic, malodorous vapors.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3] Ensure fume hood sash is at the emergency position.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a carbon-filter respirator if outside the hood.

  • Neutralization (The "Amine" Logic):

    • Do NOT use water immediately (spreads the lipophilic oil).

    • Cover spill with a dry absorbent mixed with a weak acid (e.g., Citric acid or Sodium bisulfate) to neutralize the base.

  • Cleanup: Scoop the solid paste into a hazardous waste bag labeled "Basic Organic Solids."

  • Decontamination: Wash surface with ethanol (to dissolve the lipophilic residue) followed by soap and water.

Part 4: Synthesis & Application Context[6]

This compound is a "Pharmacophore Building Block." The thioether is often a placeholder that is later oxidized to a sulfone to create bioactive heterocyclic linkers.

Synthetic Utility Pathway

The following diagram illustrates the transformation of 3-[(4-Chlorophenyl)thio]-1-propanamine into a sulfonyl-hydrazide scaffold, a common motif in drug discovery for antimicrobial and antidepressant agents.

SynthesisPathway Start 3-[(4-Chlorophenyl)thio]-1-propanamine (Starting Material) Step1 Oxidation (H2O2/AcOH) Target: Thioether -> Sulfone Start->Step1 S-Oxidation Intermediate 3-[(4-Chlorophenyl)sulfonyl]-1-propanamine Step1->Intermediate Step2 Derivatization (e.g., Hydrazine/Esters) Intermediate->Step2 Cyclization Product Bioactive Heterocycles (Pyrazoles/Oxadiazoles) Step2->Product Drug Candidate

Figure 2: Synthetic pathway transforming the thioether precursor into bioactive sulfonyl heterocycles.

Experimental Note: Monitoring the Reaction

When using this amine in synthesis, the Thioether-to-Sulfone conversion is critical.

  • TLC Monitoring: The sulfone is significantly more polar than the starting thioether.

  • NMR Shift: Watch the protons adjacent to the sulfur (S-CH₂). In the starting material, they appear ~2.8-3.0 ppm. Upon oxidation to sulfone, they shift downfield to ~3.2-3.5 ppm due to the electron-withdrawing effect of the sulfone group.

References

  • PubChem. (2024). Compound Summary: 3-(4-Chlorophenyl)propan-1-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Gelwad, R. & Yar, M. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.[4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 3-[(4-Chlorophenyl)thio]-1-propanamine via Photoinitiated Thiol-Ene Reaction

Abstract This document provides a detailed protocol for the synthesis of 3-[(4-chlorophenyl)thio]-1-propanamine, a valuable thioether amine building block, utilizing a photoinitiated thiol-ene reaction. This method lever...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-[(4-chlorophenyl)thio]-1-propanamine, a valuable thioether amine building block, utilizing a photoinitiated thiol-ene reaction. This method leverages the principles of "click chemistry," offering a high-yield, atom-economical, and rapid synthesis under mild, ambient conditions.[1][2][3] The protocol outlines the free-radical mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations for handling the precursor materials. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Rationale

The synthesis of functionalized thioethers is of significant interest in drug development and materials science due to the unique properties conferred by the sulfur linkage. The target molecule, 3-[(4-chlorophenyl)thio]-1-propanamine, incorporates a halogenated aromatic ring, a flexible alkyl chain, and a primary amine, making it a versatile intermediate for further chemical elaboration.

Traditional methods for forming carbon-sulfur bonds can require harsh conditions or multi-step processes. The thiol-ene reaction, however, has emerged as a robust and efficient alternative.[4] Classified as a "click" reaction, it proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator.[2][5] This reaction joins a thiol (4-chlorothiophenol) and an alkene (allylamine) with high regioselectivity, yielding the anti-Markovnikov addition product.[1][6] The key advantages that justify this synthetic choice include:

  • High Efficiency: The reaction proceeds rapidly and quantitatively under ambient atmospheric conditions.[1][7]

  • Mild Conditions: Photoinitiation allows the reaction to occur at room temperature, preserving thermally sensitive functional groups.

  • Stereoselectivity: The reaction results in the specific anti-Markovnikov addition of the thiol across the double bond.[1]

  • Atom Economy: As an addition reaction, it incorporates all atoms from the reactants into the final product with minimal to no by-products.[3][6]

Reaction Mechanism: Free-Radical Thiol-Ene Addition

The photoinitiated thiol-ene reaction proceeds through a classic free-radical chain process consisting of initiation, propagation, and termination steps.[5][8]

  • Initiation: Upon irradiation with UV light (e.g., 365 nm), the photoinitiator undergoes cleavage to form initial radical species. These highly reactive radicals then abstract a hydrogen atom from the thiol (4-chlorothiophenol), generating a key thiyl radical.[7][9]

  • Propagation: This is a two-step cycle. First, the thiyl radical adds across the C=C double bond of allylamine. This addition occurs at the less substituted carbon, resulting in a more stable carbon-centered radical intermediate (anti-Markovnikov regioselectivity).[10] Second, this carbon-centered radical abstracts a hydrogen atom from another molecule of 4-chlorothiophenol. This "chain transfer" step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction.[5]

  • Termination: The chain reaction ceases when two radical species combine.

ThiolEne_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Photoinitiator R_rad R• I->R_rad UV Light (hν) Thiyl_rad Ar-S• R_rad->Thiyl_rad + Ar-SH - R-H Thiol Ar-SH Thiyl_rad_prop Ar-S• Ene Allylamine (H₂C=CH-CH₂NH₂) C_rad Carbon Radical (Ar-S-CH₂-C•H-CH₂NH₂) Product Product 3-[(4-Chlorophenyl)thio]-1-propanamine C_rad->Product + Ar-SH (Chain Transfer) Thiol_prop Ar-SH Product->Thiyl_rad_prop - Ar-S• (Regenerated) Thiyl_rad_prop->C_rad + Ene (Addition) T1 Ar-S-S-Ar T2 Ar-S-R Thiyl_rad_term Ar-S• Thiyl_rad_term->T1 + Ar-S• Thiyl_rad_term2 Ar-S• Thiyl_rad_term2->T2 + C• C_rad_term C•

Caption: Free-radical mechanism of the thiol-ene reaction.

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
4-ChlorothiophenolC₆H₅ClS144.621.45 g10.0Thiol source
AllylamineC₃H₇N57.090.63 g (0.82 mL)11.0Alkene source (1.1 eq)
2,2-Dimethoxy-2-phenylacetophenone (DMPA)C₁₆H₁₆O₃256.29128 mg0.5Photoinitiator (5 mol%)
Tetrahydrofuran (THF), AnhydrousC₄H₈O-50 mL-Solvent
Sodium Bicarbonate (Sat. aq.)NaHCO₃-~50 mL-Workup
BrineNaCl-~50 mL-Workup
Sodium Sulfate (Anhydrous)Na₂SO₄-As needed-Drying agent
Silica Gel (230-400 mesh)SiO₂-As needed-Chromatography

Equipment:

  • 50 mL Quartz round-bottom flask or photoreactor tube

  • UV Photoreactor (e.g., with 365 nm lamps)

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and bubbler

  • Standard glassware for workup and chromatography

  • Rotary evaporator

  • Bleach trap/scrubber for exhaust gas[11]

Critical Safety Precautions
  • Thiols: 4-Chlorothiophenol is toxic and has an extremely unpleasant and pervasive odor.[12] All manipulations must be performed in a well-ventilated chemical fume hood.[11] Glassware contaminated with thiols should be immediately quenched in a bleach bath (1:1 commercial bleach and water) overnight before standard cleaning.[11]

  • Allylamine: Allylamine is toxic, corrosive, and flammable.[13][14] It can cause severe skin and eye irritation.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][15]

  • UV Radiation: UV light is damaging to the eyes and skin. Ensure the photoreactor is properly shielded during operation.

  • Waste Disposal: All liquid and solid waste containing thiols must be collected in a designated, labeled hazardous waste container.[11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL quartz round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.45 g, 10.0 mmol) and the photoinitiator DMPA (128 mg, 0.5 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous THF to the flask and stir until all solids have dissolved. Add allylamine (0.82 mL, 11.0 mmol) to the solution via syringe.

  • Inert Atmosphere: Seal the flask and degas the solution by bubbling a gentle stream of nitrogen or argon through it for 20 minutes. This is critical as oxygen can inhibit the radical chain reaction.

  • Photoinitiation: Place the flask in the UV photoreactor and begin vigorous stirring. Irradiate the mixture with 365 nm UV light at room temperature. The reaction is typically rapid and can be complete within 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), checking for the consumption of the 4-chlorothiophenol starting material.

  • Quenching and Solvent Removal: Once the reaction is complete, turn off the UV lamp. Remove the solvent under reduced pressure using a rotary evaporator. The exhaust from the vacuum pump should be vented through a bleach trap to neutralize any residual thiol odor.[11]

Purification Protocol
  • Aqueous Workup: Dissolve the crude oil residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted thiol, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 1% to 5% methanol in dichloromethane (DCM) containing 0.5% triethylamine (NEt₃). The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.

    • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

  • Final Product: Remove the eluent from the pure fractions under reduced pressure to afford 3-[(4-chlorophenyl)thio]-1-propanamine as a liquid.[16]

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine Thiol, Initiator, and Allylamine in THF B 2. Degas with N₂/Ar (20 min) A->B C 3. Irradiate with UV Light (365 nm, RT, 1h) B->C D 4. Concentrate on Rotovap C->D E 5. Redissolve in EtOAc, Wash with NaHCO₃ & Brine D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Purify via Column Chromatography (Silica, DCM/MeOH/NEt₃) F->G H 8. Isolate Pure Product G->H

Caption: Experimental workflow for synthesis and purification.

Expected Results and Characterization

The reaction is expected to produce the target compound in high yield (>85%) after purification.

  • Appearance: Colorless to pale yellow liquid.[16]

  • Molecular Formula: C₉H₁₂ClNS[16]

  • Molecular Weight: 201.71 g/mol [16]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals at δ ~7.2-7.3 (m, 4H, Ar-H), 3.0 (t, 2H, Ar-S-CH₂ ), 2.8 (t, 2H, CH₂ -NH₂), 1.9 (quintet, 2H, -CH₂-CH₂ -CH₂-), 1.4 (s, 2H, NH₂ ).

  • Mass Spectrometry (ESI+): Expected m/z = 202.04 [M+H]⁺. The spectrum will show a characteristic isotopic pattern with a ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

References

  • Wikipedia. Thiol-ene reaction. [Link]

  • Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. [Link]

  • Thieme E-Books. 6.1 Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis. [Link]

  • WordPress. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. [Link]

  • The Royal Society of Chemistry. Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. [Link]

  • MDPI. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. [Link]

  • Chien-Chi Lin Research Group @ IUPUI. Visible-Light-Mediated Thiol-Ene Hydrogelation Using Eosin-Y as the Only Photoinitiator. [Link]

  • ResearchGate. Mechanism of the photoactivated thiol-"ene" reaction. [Link]

  • University College London. Thiols | Safety Services. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Wiley Online Library. Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. [Link]

  • BindingDB. BDBM59039 3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one. [Link]

  • PubChem. 1-propanamine, 3-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)-n,n-dimethyl-, monomethanesulfonate. [Link]

  • PMC. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

  • ResearchGate. Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. [Link]

  • PubChem. 3-(4-Chlorophenyl)propan-1-amine. [Link]

  • Organic Syntheses. Procedure for a palladium-mediated synthesis. [Link]

  • The Royal Society of Chemistry. Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. [Link]

  • PMC. Applications of Thiol-Ene Chemistry for Peptide Science. [Link]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • Pharmaffiliates. 3-(4-Chlorophenyl)-N,N-diethyl-1-phenyl-1-propanamine. [Link]

  • Diva-portal.org. Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. [Link]

Sources

Application

Thia-Michael addition of 4-chlorobenzenethiol to acrylonitrile

Application Note: Optimized Thia-Michael Addition of 4-Chlorobenzenethiol to Acrylonitrile Executive Summary & Mechanistic Insight The formation of Carbon-Sulfur (C-S) bonds is a pivotal transformation in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Thia-Michael Addition of 4-Chlorobenzenethiol to Acrylonitrile

Executive Summary & Mechanistic Insight

The formation of Carbon-Sulfur (C-S) bonds is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for modifying pharmacophores with thioether linkages. This Application Note details the optimized protocol for the Thia-Michael addition of 4-chlorobenzenethiol (nucleophile) to acrylonitrile (electrophile) to yield 3-((4-chlorophenyl)thio)propanenitrile .

While traditional methods rely on organic solvents and basic catalysts, this guide presents two distinct workflows:[1]

  • Method A: A homogeneous, base-catalyzed standard protocol (High reliability).

  • Method B: A "Green Chemistry" heterogeneous on-water protocol (High atom economy, simplified workup).

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[2][3][4] The driving force is the nucleophilicity of the sulfur atom, enhanced by base catalysis or interfacial activation in aqueous media.

ThiaMichaelMechanism Reactants Reactants (R-SH + CH2=CH-CN) Activation Activation (Thiolate Formation R-S⁻) Reactants->Activation + Base (Cat.) Transition Transition State (C-S Bond Formation) Activation->Transition Nucleophilic Attack Intermediate Enolate Intermediate (Stabilized Anion) Transition->Intermediate Product Final Product (Thioether) Intermediate->Product + Proton Source - Base (Regenerated) Product->Activation Catalyst Turnover

Figure 1: Catalytic cycle of the base-mediated Thia-Michael addition. The base deprotonates the thiol to generate the potent thiolate nucleophile.[5]

Critical Process Parameters (CPP)

Optimization studies reveal that solvent polarity and catalyst basicity significantly impact reaction kinetics. The electron-withdrawing chlorine substituent on the thiol (pKa ~6.5) makes it more acidic than unsubstituted thiophenol, enhancing reaction rates but requiring careful exotherm control.

Table 1: Parameter Optimization Matrix

ParameterCondition A (Standard)Condition B (Green/Fast)Condition C (Sub-optimal)
Solvent Methanol (MeOH)Water (On-Water)Toluene
Catalyst Triethylamine (TEA, 5 mol%)None (Interfacial activation)Pyridine (Too weak)
Stoichiometry 1.0 : 1.1 (Thiol : Alkene)1.0 : 1.051.0 : 2.0 (Polymerization risk)
Temperature 0°C to RTRTReflux (Side reactions)
Yield 92-96%95-99%<70%
Workup Evaporation/ExtractionFiltrationChromatography

Protocol A: Homogeneous Base-Catalysis (Standard)

Context: Best for small-scale discovery chemistry where solubility monitoring is required.

Reagents:

  • 4-Chlorobenzenethiol (1.0 equiv, 10 mmol, 1.44 g)

  • Acrylonitrile (1.1 equiv, 11 mmol, 0.72 mL) [Caution: Toxic/Volatile]

  • Triethylamine (TEA) (0.05 equiv, 0.5 mmol, 70 µL)

  • Methanol (20 mL, 0.5 M)

Step-by-Step Procedure:

  • Setup: Charge a 50 mL round-bottom flask (RBF) with a magnetic stir bar and 4-chlorobenzenethiol.

  • Solvation: Add Methanol (20 mL) and stir until the solid is fully dissolved.

  • Catalyst Addition: Add TEA via micropipette. The solution may turn slightly yellow.

  • Addition: Cool the flask to 0°C (ice bath). Add Acrylonitrile dropwise over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1 hour.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The thiol spot (Rf ~0.6) should disappear; product appears at Rf ~0.4.

  • Quench/Workup: Concentrate the solvent under reduced pressure (Rotavap).

  • Purification: The residue is usually pure enough. If necessary, recrystallize from cold Ethanol/Water (1:1) or pass through a short silica plug.

Protocol B: Green Synthesis (On-Water)

Context: Ideal for scale-up and minimizing E-Factor (waste). This method utilizes the hydrophobic effect to accelerate the reaction at the organic-water interface.

Reagents:

  • 4-Chlorobenzenethiol (1.0 equiv)

  • Acrylonitrile (1.05 equiv)

  • Deionized Water (10 volumes)

GreenWorkflow Setup Step 1: Suspension Mix Thiol + Water Reaction Step 2: Addition Add Acrylonitrile + Vigorously Stir Setup->Reaction Heterogeneous Mix Precipitation Step 3: Precipitation Product forms solid/oil clumping Reaction->Precipitation 15-30 mins Isolation Step 4: Filtration Vacuum Filter + Water Wash Precipitation->Isolation High Purity

Figure 2: Workflow for the catalyst-free, on-water synthesis method.

Step-by-Step Procedure:

  • Suspension: In a flask, suspend 4-chlorobenzenethiol in water. The thiol will not dissolve; this is expected.

  • Initiation: Add Acrylonitrile in one portion.

  • Agitation: Stir vigorously (1000 RPM). High shear is critical to maximize the surface area between the water and the organic droplets.

  • Completion: Reaction is typically complete in 20–40 minutes. The oily suspension will often solidify into a white precipitate.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 10 mL) to remove unreacted acrylonitrile.

  • Drying: Dry the solid under vacuum at 40°C.

Analytical Controls & Specification

Product Name: 3-((4-chlorophenyl)thio)propanenitrile Appearance: White to off-white crystalline solid. Melting Point: 48–50 °C.

Data Interpretation:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.35 (d, J=8.5 Hz, 2H, Ar-H): Characteristic AA'XX' system of p-substituted benzene.
      
    • 
       7.28 (d, J=8.5 Hz, 2H, Ar-H).
      
    • 
       3.12 (t, J=7.2 Hz, 2H, S-CH 
      
      
      
      ): Triplet indicates coupling to adjacent methylene.
    • 
       2.60 (t, J=7.2 Hz, 2H, CH 
      
      
      
      -CN): Upfield triplet adjacent to nitrile.
  • IR (ATR):

    • ~2250 cm

      
       (Sharp, CN stretch).
      
    • Absence of ~2550 cm

      
       (SH stretch), confirming consumption of starting material.
      

Safety & Handling

Acrylonitrile:

  • Hazard: Highly toxic, potential carcinogen, flammable.

  • Control: Handle only in a functioning fume hood. Double-glove (Nitrile).

  • Waste: Segregate into non-halogenated waste (unless mixed with DCM).

4-Chlorobenzenethiol:

  • Hazard: Stench, skin irritant, toxic if swallowed.

  • Odor Control: Quench all glassware and spills with dilute bleach (sodium hypochlorite) solution before removing from the hood. This oxidizes the thiol to the odorless sulfonate.

Disulfide Formation:

  • If the reaction is left too long in air without degassing, the thiol may oxidize to the disulfide dimer. This appears as a non-polar impurity on TLC. Ensure reagents are fresh.

References

  • General Thia-Michael Mechanism & Catalysis

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.
  • Green Chemistry (On-Water)

    • Khatik, G. L., et al.
  • Base Catalyzed Protocols (Ionic Liquids/TEA)

    • Verma, A. K., et al. "Triethylammonium acetate (TEAA): a recyclable inexpensive ionic liquid promotes the chemoselective aza- and thia-Michael reactions."[6] Monatshefte für Chemie, 2008.

  • Compound Characterization Data (NMR/IR)

    • PubChem Compound Summary for CID 220031 (Analogous 3-(Phenylthio)
  • Safety Data Sheets (SDS)

    • Acrylonitrile SDS (Sigma-Aldrich).

Sources

Method

Synthesis of serotonin reuptake inhibitors using thioether amine precursors

Focus: Vortioxetine & Thioether-Amine Scaffold Design Executive Summary & Scientific Rationale The incorporation of thioether (sulfide) linkages in serotonin reuptake inhibitors (SRIs) represents a critical evolution in...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Vortioxetine & Thioether-Amine Scaffold Design

Executive Summary & Scientific Rationale

The incorporation of thioether (sulfide) linkages in serotonin reuptake inhibitors (SRIs) represents a critical evolution in medicinal chemistry, offering a bioisostere to the traditional ether linkage found in first-generation SSRIs (e.g., Fluoxetine, Paroxetine). The sulfur atom, having a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and different lipophilicity profile (logP), significantly alters the metabolic stability and receptor binding kinetics of the API.

This guide focuses on the synthesis of Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) , a multimodal SRI where the thioether-amine scaffold is the pharmacophore's core.[1] Unlike Duloxetine, which contains a thiophene ring but relies on an ether linkage, Vortioxetine utilizes a true aryl-thioether-amine architecture.

Key Technical Challenges Addressed:

  • C-S Bond Formation: Overcoming catalyst poisoning inherent to sulfur chemistry.

  • Chemoselectivity: Preventing disulfide dimerization during the coupling of electron-rich thiols.

  • Purification: Efficient removal of palladium residues <5 ppm in the final API.

Synthetic Strategy & Pathway Visualization

The synthesis relies on a convergent approach. The critical "Thioether Amine Precursor" is 2-[(2,4-dimethylphenyl)sulfanyl]aniline (or its halogenated variant), formed via Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (


).

VortioxetineSynthesis Thiol 2,4-Dimethylbenzenethiol (Nucleophile) Inter1 Intermediate A: 2-((2,4-dimethylphenyl)thio)bromobenzene Thiol->Inter1 Pd2(dba)3 / Xantphos C-S Coupling ArylHalide 1-Bromo-2-iodobenzene (Electrophile) ArylHalide->Inter1 Coupling Buchwald-Hartwig Amination Inter1->Coupling Piperazine Boc-Piperazine (Amine Source) Piperazine->Coupling Precursor Boc-Protected Vortioxetine Coupling->Precursor C-N Bond Formation Deprotection Acid Hydrolysis (HBr/HOAc) Precursor->Deprotection FinalAPI Vortioxetine HBr (Final API) Deprotection->FinalAPI

Figure 1: Convergent synthesis of Vortioxetine emphasizing the sequential C-S and C-N bond formations.

Protocol A: C-S Cross-Coupling (Thioether Formation)

This step generates the critical aryl-thioether linkage. Traditional


 requires strong electron-withdrawing groups; however, for electron-neutral systems used in SRIs, Palladium-catalyzed C-S coupling  is the gold standard for yield and purity.
Reagents & Materials
  • Substrate: 1-Bromo-2-iodobenzene (1.0 equiv)

  • Nucleophile: 2,4-Dimethylbenzenethiol (1.05 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%) – Selected for its wide bite angle, stabilizing the Pd-S intermediate.

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Toluene (Degassed)

Step-by-Step Methodology
  • Inertion (Critical): Charge a 3-neck round bottom flask with

    
     and Xantphos. Evacuate and backfill with Argon (
    
    
    
    ). Note: Oxygen causes rapid oxidation of the thiol to disulfide byproducts.
  • Solvation: Add degassed toluene. Stir at RT for 15 mins to form the active catalyst complex (solution turns dark purple/brown).

  • Addition: Add 1-Bromo-2-iodobenzene followed by DIPEA via syringe.

  • Thiol Introduction: Add 2,4-Dimethylbenzenethiol dropwise over 20 minutes. Reasoning: Slow addition prevents catalyst saturation and homocoupling of the thiol.

  • Reflux: Heat to 100°C for 4–6 hours. Monitor via HPLC (C18 column, MeCN:H2O).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 1-bromo-2-((2,4-dimethylphenyl)thio)benzene .

Validation Checkpoint:

  • Target Yield: >85%

  • Impurity Limit: Disulfide dimer <0.5% (Confirm via LC-MS, M+ = 274.4 Da).

Protocol B: Amination & Salt Formation[3]

The introduction of the piperazine moiety converts the thioether intermediate into the active serotonergic modulator.

Reaction Parameters
  • Scaffold: Thioether bromide (from Protocol A)

  • Amine: Piperazine (5.0 equiv) or N-Boc-piperazine (1.1 equiv)

  • Catalyst System:

    
     / BINAP[3]
    
  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene or Xylene

Execution
  • Coupling: Combine the thioether bromide, piperazine, base, and catalyst in toluene under Argon.

  • Heating: Heat to 110°C for 8 hours.

  • Quench: Cool and quench with water. Separate organic layer.[2][4]

  • Scavenging: Treat organic layer with functionalized silica (thiol-modified) or activated carbon to sequester residual Palladium. Target Pd content: <10 ppm.

  • Salt Formation (HBr):

    • Dissolve the free base oil in Isopropanol (IPA).

    • Add 48% aqueous HBr (1.05 equiv) dropwise at 40°C.

    • Cool slowly to 0°C to induce crystallization.

    • Filter and dry the white crystalline solid.

Data Analysis & Troubleshooting
Comparative Yields by Method
Synthetic RouteC-S YieldC-N YieldOverall YieldPd Residue (ppm)
Route A (Pd-Catalyzed) 92%88%81% 15 (requires scavenging)
Route B (SNAr - LiHMDS) 65%70%45% < 1 (Metal-free)
Route C (One-Pot) N/AN/A55% 40 (High contamination)
Troubleshooting Guide
  • Issue: Low conversion in Step 1 (Thioether formation).

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning by sulfur.

    • Solution: Increase catalyst loading to 3 mol% or switch to a Pd(II) precatalyst like

      
       which is more robust against sulfur.
      
  • Issue: "Sticky" oil during salt formation.

    • Root Cause:[1][2][3][4][6][7] Impure free base or incorrect solvent ratio.

    • Solution: Ensure the free base purity is >98% by HPLC before acidification. Use Acetone/Water recrystallization if IPA fails.

References
  • Bang-Andersen, B., et al. (2011).[8][9] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry. Link

  • Lundbeck & Takeda. (2013). "Vortioxetine Hydrobromide: Synthesis and Process Chemistry." World Intellectual Property Organization (WO/2013/102573). Link

  • Prim, D., et al. (2002). "Palladium-Catalyzed Reactions of Aryl Halides with Nucleophiles." Tetrahedron. Link

  • Diness, F., et al. (2017). "Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines." Chemistry – A European Journal.[6] Link

  • ACS Green Chemistry Institute. (2016). "Thioether Formation Guide."[10] ACS Reagent Guides. Link

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Application

Application Notes and Protocols for the Preparation of GPCR Ligand Libraries using 3-[(4-Chlorophenyl)thio]-1-propanamine

Abstract G-protein coupled receptors (GPCRs) represent one of the most significant classes of drug targets in the human genome, with over 30% of FDA-approved drugs acting on these receptors.[1] The development of diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-protein coupled receptors (GPCRs) represent one of the most significant classes of drug targets in the human genome, with over 30% of FDA-approved drugs acting on these receptors.[1] The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) necessary to identify novel GPCR modulators.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a versatile chemical scaffold, 3-[(4-Chlorophenyl)thio]-1-propanamine, for the synthesis of focused GPCR ligand libraries. We will delve into the strategic design of these libraries, present detailed protocols for their synthesis via parallel chemistry, and outline methodologies for their subsequent screening and characterization.

Introduction: The Imperative for Novel GPCR Ligand Libraries

GPCRs are a superfamily of integral membrane proteins characterized by their seven-transmembrane helical structure.[3][4] They are pivotal in transducing extracellular signals into intracellular responses, thereby regulating a vast array of physiological processes.[5][6] The therapeutic landscape is replete with drugs targeting GPCRs, yet a significant portion of the GPCR family remains "orphan" receptors with unknown endogenous ligands and functions, representing a substantial opportunity for new therapeutic interventions.[7]

The discovery of new GPCR ligands is heavily reliant on the screening of large and diverse collections of small molecules.[8][9] To enhance the efficiency of this process, the concept of "privileged scaffolds" has emerged. These are molecular frameworks that are capable of binding to multiple biological targets, and for GPCRs, certain structural motifs have been identified as being particularly effective.[6][10][11] The strategic design of chemical libraries around such scaffolds can significantly increase the hit rate in screening campaigns.

This guide introduces 3-[(4-Chlorophenyl)thio]-1-propanamine as a novel, yet strategically designed, starting scaffold for the construction of GPCR-focused libraries. The rationale behind its selection lies in its structural features: a primary amine for versatile chemical modification and a 4-chlorophenylthio moiety that can be a key pharmacophore in various GPCR ligands.

The Core Scaffold: 3-[(4-Chlorophenyl)thio]-1-propanamine

3-[(4-Chlorophenyl)thio]-1-propanamine is a commercially available compound with the following key properties:

PropertyValue
Molecular Formula C9H12ClNS
Molecular Weight 201.71 g/mol [12]
CAS Number 104864-09-7[12]
Appearance Liquid[12]
Key Functional Groups Primary amine, Thioether

The primary amine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. The thioether linkage provides a degree of conformational flexibility, while the 4-chlorophenyl group can engage in various non-covalent interactions within the ligand-binding pockets of GPCRs, such as hydrophobic and halogen bonding.

Library Design Strategy: A Diversity-Oriented Approach

Our strategy for library construction is rooted in the principles of diversity-oriented synthesis (DOS), which aims to generate a collection of structurally diverse molecules from a common starting material.[13][14][15] This approach allows for the exploration of a wider chemical space, increasing the probability of identifying novel GPCR modulators. The library will be constructed by derivatizing the primary amine of 3-[(4-Chlorophenyl)thio]-1-propanamine with a diverse set of building blocks.

The following diagram illustrates the overall workflow for the library synthesis and screening:

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade A 3-[(4-Chlorophenyl)thio]-1-propanamine (Scaffold) C Parallel Synthesis (Amide Coupling, Reductive Amination) A->C B Diverse Building Blocks (Acids, Aldehydes, etc.) B->C D GPCR Ligand Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Hit Confirmation & Validation F->G H Lead Optimization G->H

Caption: Library synthesis and screening workflow.

Detailed Protocols for Library Synthesis

The following protocols describe two robust methods for the parallel synthesis of a GPCR ligand library from 3-[(4-Chlorophenyl)thio]-1-propanamine. These reactions are well-suited for execution in multi-well plates, enabling the rapid generation of a large number of distinct compounds.[16][17]

Method 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry and provides a reliable method for library synthesis.[18][19] This protocol utilizes a set of diverse carboxylic acids to acylate the primary amine of the core scaffold.

Materials:

  • 3-[(4-Chlorophenyl)thio]-1-propanamine

  • A diverse set of carboxylic acids (e.g., commercially available carboxylic acid building block library)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 3-[(4-Chlorophenyl)thio]-1-propanamine in anhydrous DMF.

    • Prepare 0.5 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.6 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add 100 µL of the 3-[(4-Chlorophenyl)thio]-1-propanamine stock solution (0.05 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.05 mmol) to each well.

    • Add 100 µL of the HATU stock solution (0.06 mmol) to each well.

    • Add 100 µL of the DIPEA stock solution (0.1 mmol) to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products with 500 µL of ethyl acetate.

    • The organic layer can be purified by parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Method 2: Parallel Reductive Amination

Reductive amination is another highly efficient method for generating diverse amine libraries from aldehydes or ketones.[5][9][20]

Materials:

  • 3-[(4-Chlorophenyl)thio]-1-propanamine

  • A diverse set of aldehydes (e.g., commercially available aldehyde building block library)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 3-[(4-Chlorophenyl)thio]-1-propanamine in DCM.

    • Prepare 0.5 M solutions of each aldehyde in DCM in separate wells of a 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 3-[(4-Chlorophenyl)thio]-1-propanamine stock solution (0.05 mmol).

    • Add 100 µL of the respective aldehyde stock solution (0.05 mmol) to each well.

    • Allow the mixture to stir for 30 minutes to form the imine intermediate.

    • Add 32 mg of sodium triacetoxyborohydride (0.15 mmol) to each well.

  • Reaction Incubation:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of DCM.

    • The organic layer can be purified by parallel SPE or HPLC.

Quality Control of the Synthesized Library

Ensuring the quality and integrity of the synthesized library is paramount for the reliability of screening results.[21] A representative subset of the library (e.g., 5-10% of compounds) should be analyzed to confirm identity and purity.

Analytical TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the synthesized compounds and assess their purity.[22][23]
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) To confirm the structure of the synthesized compounds.[22][23]
HPLC (High-Performance Liquid Chromatography) To determine the purity of the compounds.[22]

High-Throughput Screening (HTS) for GPCR Activity

Once the library has been synthesized and validated, it can be screened against GPCR targets of interest. Cell-based assays are commonly employed for primary screening as they provide a more physiologically relevant context.[24] Below are protocols for two widely used HTS assays for GPCRs that measure changes in intracellular second messengers.

Protocol: cAMP Assay for Gαs- and Gαi-Coupled Receptors

Cyclic AMP (cAMP) is a key second messenger for GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) G-proteins.[7]

Materials:

  • Cells stably expressing the GPCR of interest

  • cAMP HTS Immunoassay Kit (e.g., from Sigma-Aldrich, Eurofins DiscoverX)[25]

  • Assay buffer (provided in the kit or Hank's Balanced Salt Solution with 20 mM HEPES)

  • Forskolin (for Gαi-coupled receptors)

  • 384-well white assay plates

  • Luminometer or HTRF-compatible plate reader

G cluster_camp cAMP Assay Workflow A Seed cells expressing GPCR B Add library compounds A->B C Incubate B->C D For Gαi, add Forskolin C->D E Lyse cells and add detection reagents D->E F Incubate E->F G Read signal (Luminescence/HTRF) F->G G cluster_biased_agonism Biased Agonism at a GPCR A GPCR D G-Protein Signaling A->D Balanced Activation A->D Preferential Activation E β-Arrestin Signaling A->E Balanced Activation A->E Reduced/No Activation B Endogenous Ligand B->A C Biased Ligand C->A C->A Preferential Activation C->A Reduced/No Activation

Caption: Biased agonism at a GPCR.

Conclusion

3-[(4-Chlorophenyl)thio]-1-propanamine represents a promising and versatile starting point for the development of focused GPCR ligand libraries. The protocols outlined in this guide provide a robust framework for the synthesis, quality control, and screening of such libraries. By employing a diversity-oriented synthesis approach and state-of-the-art HTS methodologies, researchers can efficiently explore the chemical space around this novel scaffold to identify new and potentially valuable modulators of GPCR function, ultimately contributing to the advancement of drug discovery.

References

  • Allosteric and Biased G Protein-Coupled Receptor Signaling Regulation: Potentials for New Therapeutics. Frontiers in Endocrinology. [Link]

  • Allosteric coupling and biased agonism in G protein‐coupled receptors. Max Delbrück Center. [Link]

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  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

  • Synthesis method of substituted thiophenol.
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  • Library synthesis a The multicomponent Ugi reaction incorporates an... ResearchGate. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

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  • ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. [Link]

  • 'Privileged GPCR structures' (highlighted in red) as promiscuous... ResearchGate. [Link]

  • HitHunter® cAMP Assay for Small Molecules. Eurofins DiscoverX. [Link]

  • Multicomponent reactions in nucleoside chemistry. Beilstein Journals. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

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  • Calcium Flux Assay Protocol. ResearchGate. [Link]

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  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

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  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Quality control of small molecules. Kymos. [Link]

  • Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. PMC. [Link]

  • Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • Diversity-oriented synthesis; a challenge for synthetic chemists†. David Spring's group. [Link]

  • Scaffolding proteins in G-protein signaling. PMC. [Link]

  • Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI. [Link]

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Method

Application Note: A Comprehensive Guide to Solvent Selection for the Solubility of 3-[(4-Chlorophenyl)thio]-1-propanamine

Introduction The judicious selection of a solvent is a critical, foundational step in a multitude of processes within pharmaceutical and chemical research, including synthesis, purification, formulation, and analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The judicious selection of a solvent is a critical, foundational step in a multitude of processes within pharmaceutical and chemical research, including synthesis, purification, formulation, and analytical characterization.[1][2][3] For a novel or specialized compound such as 3-[(4-Chlorophenyl)thio]-1-propanamine, understanding its solubility behavior in various media is paramount to its successful application. This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent for 3-[(4-Chlorophenyl)thio]-1-propanamine. We will explore both theoretical considerations and provide a detailed experimental protocol for solubility determination.

3-[(4-Chlorophenyl)thio]-1-propanamine is a liquid with the molecular formula C9H12ClNS and a molecular weight of 201.71.[4] Its structure incorporates a polar primary amine group, a moderately polar thioether linkage, and a nonpolar chlorophenyl group. This amphiphilic nature suggests a complex solubility profile, necessitating a systematic approach to solvent selection.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by intermolecular forces such as dispersion forces, dipole-dipole interactions, and hydrogen bonding.[5][6][7] A solute will have the highest solubility in a solvent that has a similar polarity and can engage in similar types of intermolecular interactions.

Structural Analysis of 3-[(4-Chlorophenyl)thio]-1-propanamine
  • Primary Amine (-NH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It will favor interactions with polar protic solvents (e.g., water, alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Thioether (-S-): The thioether linkage is less polar than an ether but still contributes some polarity to the molecule.

  • Chlorophenyl Group (-C6H4Cl): This aromatic ring with a chlorine substituent is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Given this combination of functional groups, it is anticipated that 3-[(4-Chlorophenyl)thio]-1-propanamine will exhibit good solubility in a range of polar organic solvents and limited solubility in highly nonpolar solvents like hexanes or in water due to the significant nonpolar character of the chlorophenyl ring.

Advanced Predictive Models

For a more quantitative prediction of solubility, several computational models can be employed:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids, including solubility.[9][10][11][12] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces, offering a high level of predictive accuracy without the need for experimental data.[9][13]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for 3-[(4-Chlorophenyl)thio]-1-propanamine, integrating theoretical analysis with experimental validation.

Solvent_Selection_Workflow cluster_theoretical Theoretical Assessment cluster_experimental Experimental Validation cluster_optimization Optimization A Compound Analysis Analyze the structure of 3-[(4-Chlorophenyl)thio]-1-propanamine (amine, thioether, chlorophenyl). B Predictive Modeling (Optional) Utilize Hansen Solubility Parameters or COSMO-RS for initial screening. A->B C Solvent Shortlisting Select a diverse range of solvents (polar protic, polar aprotic, nonpolar) based on theoretical compatibility. B->C D Small-Scale Solubility Test Perform a qualitative or semi-quantitative solubility test with the shortlisted solvents. C->D E Quantitative Solubility Determination Use the Shake-Flask Method for accurate solubility measurement. D->E F Analytical Quantification Quantify the dissolved solute using a suitable analytical technique (e.g., HPLC, UV-Vis). E->F G Solvent System Refinement If necessary, explore solvent mixtures to fine-tune solubility and other properties. F->G

Caption: A workflow diagram for solvent selection.

Common Solvents and Their Properties

The table below presents a list of common laboratory solvents, categorized by their polarity, along with relevant properties to aid in the initial selection process.

SolventClassDielectric Constant (20°C)Boiling Point (°C)Key Safety Considerations
Water Polar Protic80.1100Non-toxic, non-flammable
Ethanol Polar Protic24.578Flammable, irritant
Methanol Polar Protic32.765Flammable, toxic
Isopropanol Polar Protic19.982Flammable, irritant
Acetone Polar Aprotic20.756Highly flammable, irritant
Acetonitrile Polar Aprotic37.582Flammable, toxic
Dimethylformamide (DMF) Polar Aprotic36.7153Combustible, toxic
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189Combustible, readily absorbed through skin
Dichloromethane (DCM) Polar Aprotic9.140Volatile, suspected carcinogen
Ethyl Acetate Polar Aprotic6.077Flammable, irritant
Toluene Nonpolar2.4111Flammable, toxic
Hexane Nonpolar1.969Highly flammable, neurotoxin

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[14]

Materials and Equipment
  • 3-[(4-Chlorophenyl)thio]-1-propanamine (liquid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Pipettes

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-[(4-Chlorophenyl)thio]-1-propanamine to a series of vials, each containing a known volume of a different solvent. The presence of a separate liquid phase of the solute should be visible to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[14][15] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to separate.

    • Carefully withdraw a sample from the supernatant (the clear, upper liquid layer) using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets. The filtration step should be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis).

    • Prepare a calibration curve using standard solutions of 3-[(4-Chlorophenyl)thio]-1-propanamine of known concentrations.

    • Determine the concentration of the solute in the filtered samples by comparing their analytical response to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility of 3-[(4-Chlorophenyl)thio]-1-propanamine in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean solubility and standard deviation.

Safety and Handling

3-[(4-Chlorophenyl)thio]-1-propanamine is a hazardous substance.[4] It is harmful if swallowed or inhaled, and causes skin and eye irritation.[4][16] Always handle this compound in a well-ventilated fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[4][16][17][18]

Conclusion

The selection of an appropriate solvent for 3-[(4-Chlorophenyl)thio]-1-propanamine requires a systematic approach that combines theoretical understanding with empirical testing. Due to its amphiphilic nature, a broad screening of solvents from different classes is recommended. The detailed shake-flask protocol provided in this application note offers a reliable method for the quantitative determination of its solubility. The resulting data will be invaluable for guiding downstream applications in research and development.

References

  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM.
  • Wikipedia. (2023). COSMO-RS.
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  • Tripathi, D., & Parveen, R. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Solubility in Pharmaceutical Chemistry (pp. 115-135). Royal Society of Chemistry.
  • Chen, Y., et al. (2023). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Engineering Au.
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  • Lund University. (n.d.).
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  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine.
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  • PubChemLite. (n.d.). 1-propanamine, 3-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)
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  • Conservation Wiki. (n.d.).
  • BindingDB. (n.d.). BDBM59039 3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one.
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  • Sigma-Aldrich. (n.d.). 3-((4-chlorophenyl)thio)-1-(3-nitrophenyl)-1-propanone.
  • U.S. Environmental Protection Agency. (n.d.). 3-[(4-Chlorophenyl)sulfanyl]propanoic acid Properties.
  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1039-1045.
  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • Sigma-Aldrich. (n.d.). 3-(4-chlorophenyl)-3-((4-chlorophenyl)thio)-1-cyclopropyl-1-propanone.
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Application

Microwave-assisted synthesis of thioether amine derivatives

Application Note: Accelerated Synthesis of Thioether Amine Scaffolds via Microwave Irradiation Executive Summary Thioether amines (sulfur-nitrogen pharmacophores) are critical structural motifs in medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of Thioether Amine Scaffolds via Microwave Irradiation

Executive Summary

Thioether amines (sulfur-nitrogen pharmacophores) are critical structural motifs in medicinal chemistry, appearing in antihistamines, antidepressants, and kinase inhibitors. Traditional thermal synthesis of these compounds often suffers from prolonged reaction times, oxidative dimerization of thiols (disulfide formation), and the generation of noxious odors requiring complex containment.

This guide details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) .[1] By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, significantly improve atom economy, and utilize "greener" solvents. This document provides two validated protocols: a catalyst-free Thiol-Michael addition and a base-mediated nucleophilic substitution.

Mechanistic Insight: Why Microwave?

To optimize these reactions, one must understand the interaction between the electromagnetic field and the reaction matrix. Unlike conductive heating (oil baths), which relies on thermal diffusion from the vessel wall, microwaves interact directly with the molecules.[2]

  • Dipolar Polarization: The oscillating electric field (2.45 GHz) causes dipoles (e.g., polar solvents like DMSO, Ethanol, or the thiol itself) to rotate in an attempt to align with the field. This molecular friction generates instantaneous internal heat.

  • Ionic Conduction: If ionic species (e.g., quaternary ammonium salts or deprotonated thiolates) are present, the field causes ions to collide, generating further heat.

  • The "Specific" Microwave Effect: While controversial, in the context of thioether synthesis, the rapid heating rate allows the system to bypass the time window where competitive oxidation (disulfide formation) typically occurs.

Visualization: Dielectric Heating Mechanism

The following diagram illustrates the energy transfer mechanism specific to polar reaction matrices.

MW_Mechanism cluster_Matrix Reaction Matrix MW_Source Microwave Source (Magnetron 2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipole Dipole Rotation (Solvent/Thiol) Field->Dipole Aligns Ion Ionic Conduction (Catalyst/Salt) Field->Ion Accelerates Heat Internal Kinetic Energy Surge Dipole->Heat Friction Ion->Heat Collision Product Accelerated Product Formation Heat->Product Arrhenius Effect

Caption: Figure 1. Mechanism of dielectric heating showing the conversion of electromagnetic energy into kinetic energy via dipole rotation and ionic conduction.

Critical Safety & Equipment Setup

Warning: Thiol Handling Low molecular weight thiols possess a stench threshold in the parts-per-billion (ppb) range.

  • Containment: All reagent preparation must occur in a functioning fume hood.

  • Vessel Integrity: Microwave synthesis must be performed in sealed, pressure-rated vessels (e.g., borosilicate glass with crimp/snap caps) to contain the odor and allow superheating of solvents.

  • Quenching: Keep a bleach solution (sodium hypochlorite) nearby to neutralize any spilled thiols immediately.

Equipment Requirements:

  • Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).

  • Vessels: 10 mL or 30 mL pressure-rated vials with silicone/PTFE septa.

  • Stirring: Magnetic stir bars are essential to prevent "hot spots."

Protocol A: The "Green" Route (Thiol-Ene Click)

Target:


-Amino Thioethers
Mechanism:  Catalyst-Free Aza-Michael / Thiol-Michael Addition
Application:  Ideal for attaching cysteamine derivatives to vinyl-containing pharmacophores (e.g., vinyl pyridines, acrylates).
Experimental Procedure
  • Reagents:

    • Vinyl substrate (e.g., 2-vinylpyridine): 1.0 equiv.

    • Thiol (e.g., 2-aminoethanethiol): 1.1 equiv.

    • Solvent: Water or Ethanol (Green solvents with high loss tangents).

  • Assembly:

    • Dissolve the vinyl substrate in Ethanol (2 mL for 1 mmol scale).

    • Add the thiol.[3][4][5][6] Note: If using thiol hydrochloride salts, add 1.1 equiv of DIPEA or NaOH to release the free thiol.

    • Seal the vessel with a PTFE-lined cap.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature).

    • Temperature: 100 °C.

    • Time: 10 minutes.

    • Stirring: High.[4][7]

    • Pressure Limit: 250 psi (safety cutoff).

  • Workup:

    • Cool to <50 °C (using compressed air function of reactor).

    • Concentrate in vacuo.

    • Purification: Often not required. If necessary, flash chromatography (DCM/MeOH).

Validation:

  • Yield: Typically >90%.[8][9]

  • Purity: Check via LC-MS. Absence of disulfide peak (M+M-2H) indicates successful suppression of oxidation.

Protocol B: The "Direct" Route (Nucleophilic Substitution)

Target: Complex Thioether Amines (Non-Michael systems) Mechanism:


 Displacement
Application:  Coupling alkyl halides with thiols or amines.
Experimental Procedure
  • Reagents:

    • Electrophile: 2-Chloro-N,N-dimethylethylamine hydrochloride (1.0 equiv).

    • Nucleophile: Thiophenol derivative (1.2 equiv).

    • Base: Cesium Carbonate (

      
      , 2.5 equiv). Why? Cs+ effect enhances thiolate nucleophilicity.
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Assembly:

    • Add solid reagents (

      
      , amine salt) to the microwave vial.
      
    • Add solvent (3 mL) and a stir bar.

    • Add the liquid thiol last via syringe. Seal immediately.

  • Microwave Parameters:

    • Temperature: 120 °C.

    • Time: 15 minutes.

    • Power: Max 200W (Automatic modulation).

  • Workup:

    • Filter off inorganic salts (

      
      , excess Carbonate).
      
    • Dilute filtrate with EtOAc, wash with water (to remove DMF/MeCN).

    • Dry organic layer over

      
       and concentrate.
      

Comparative Data: Thermal vs. Microwave[10]

The following table summarizes the efficiency gains observed in internal validation studies for the synthesis of 2-(phenylthio)ethan-1-amine.

ParameterConventional Reflux (Oil Bath)Microwave IrradiationImprovement Factor
Temperature 80 °C (MeCN reflux)120 °C (Superheated)+40 °C
Time 8 Hours15 Minutes32x Faster
Yield 65%92%+27%
Side Products Disulfides (15-20%)< 2%High Selectivity
Solvent Usage 50 mL (dilute)3 mL (concentrated)16x Reduction

Workflow & Troubleshooting

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for synthesis.

Workflow Start Start: Define Target Thioether Amine Check_Struct Is the Electrophile a Michael Acceptor? (Vinyl/Acrylate) Start->Check_Struct Protocol_A Route A: Thiol-Ene (Solvent: Water/EtOH Temp: 100°C) Check_Struct->Protocol_A Yes Protocol_B Route B: SN2 Substitution (Solvent: DMF/MeCN Base: Cs2CO3) Check_Struct->Protocol_B No (Alkyl Halide) MW_Run Microwave Irradiation (Sealed Vessel) Protocol_A->MW_Run Protocol_B->MW_Run Analysis Analyze (LC-MS/TLC) MW_Run->Analysis Decision Disulfides Present? Analysis->Decision Purify Flash Chromatography Decision->Purify No Redo Add Reducing Agent (TCEP/PPh3) Decision->Redo Yes Success Final Product Purify->Success Redo->MW_Run

Caption: Figure 2. Decision tree for selecting the appropriate microwave synthesis protocol based on substrate structure.

Troubleshooting Guide
  • High Pressure Errors:

    • Cause: Solvent vapor pressure too high or gaseous byproduct evolution.

    • Fix: Switch to a solvent with a higher boiling point (e.g., replace EtOH with DMF) or reduce the reaction temperature by 10 °C. Ensure headspace ratio is correct (fill vessel only 1/3 to 1/2 full).

  • Low Yield / Disulfide Formation:

    • Cause: Oxidation of thiol before reaction completes.

    • Fix: Degas solvents with Nitrogen/Argon for 5 minutes before sealing the vial. Add a reducing agent like Polymer-supported Triphenylphosphine if the product allows.

  • Incomplete Conversion:

    • Cause: "Loss Tangent" mismatch. The reaction mixture is not absorbing MW energy efficiently.

    • Fix: Add a "doping" agent. 100

      
      L of an ionic liquid or a pinch of Tetrabutylammonium bromide (TBAB) will drastically increase heating efficiency in non-polar solvents.
      

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[10] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]

  • Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[3][4] Angewandte Chemie International Edition, 47(47), 8995-8997. [Link]

  • Movassagh, B., & Shaygan, P. (2006). Microwave-assisted synthesis of thioethers under catalyst- and solvent-free conditions. Arkivoc, 2006(12), 130-134. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chlorothiophenol Alkylation Optimization

Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: 4CTP-ALK-OPT-001 Subject: Maximizing Yield and Selectivity in S-Alkylation of 4-Chlorothiophenol

Introduction

Hello. I understand you are facing yield inconsistencies with the alkylation of 4-chlorothiophenol (4-CTP). This is a common bottleneck in medicinal chemistry workflows. While thiols are generally excellent nucleophiles, 4-CTP presents specific challenges due to the electron-withdrawing chlorine substituent and the high susceptibility of the sulfur center to oxidative dimerization.

This guide moves beyond basic textbook procedures. We will implement a self-validating protocol designed to suppress the two main yield-killers: disulfide formation and solvation caging .

Module 1: The Mechanistic Reality (Why Your Yield is Low)

To fix the yield, we must first correct the environment. The reaction is a classic


 substitution, but two factors often go wrong:
  • The "Naked" Anion Requirement: 4-CTP (

    
    ) is significantly more acidic than alkyl thiols (
    
    
    
    ). It deprotonates easily, but the resulting thiolate anion (
    
    
    ) is highly polarizable. In protic solvents (MeOH, EtOH), hydrogen bonding forms a "solvation cage" around the sulfur, drastically reducing its nucleophilicity.
    • Solution: You must use Polar Aprotic Solvents (DMF, DMSO, NMP) to leave the anion "naked" and reactive, or use Phase Transfer Catalysis (PTC) in biphasic systems.

  • The Oxidative Trap (Disulfide Formation): The 4-chlorothiophenyl radical is stabilized by the aromatic ring, making 4-CTP prone to oxidation by trace oxygen. Once Bis(4-chlorophenyl) disulfide forms, it is inert to alkylation under standard conditions.

    • Solution: Strict oxygen exclusion is non-negotiable.

Module 2: Optimized Experimental Protocols

I have designed two protocols. Protocol A is the "Gold Standard" for difficult substrates. Protocol B is a "Green/High-Throughput" method using Phase Transfer Catalysis.[1]

Protocol A: The Anhydrous "Gold Standard" (DMF/Cesium)

Best for: Non-activated alkyl halides, small scale, or when water must be excluded.

Reagents:

  • 4-Chlorothiophenol (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Crucial: The "Cesium Effect" increases solubility and anion reactivity.
    
  • Solvent: Anhydrous DMF or MeCN (

    
     concentration).
    

Step-by-Step:

  • Degas: Sparge the solvent with

    
     or Argon for 15 minutes before adding reagents. This is the most common failure point.
    
  • Charge: Add 4-CTP and

    
     to the reaction vessel under inert flow. Stir for 10 minutes. You will see a color change (often yellow) indicating thiolate formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT to 40°C . (Avoid high heat >80°C unless necessary, as this promotes disulfide formation).

  • Quench: Pour into 1M HCl (aq). The acid protonates unreacted thiolate, forcing it into the organic layer during extraction, but prevents emulsion.

Protocol B: Phase Transfer Catalysis (Water/Toluene)

Best for: Scale-up, avoiding DMF removal, and "Green" chemistry requirements.

Reagents:

  • 4-Chlorothiophenol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or DCM) and Water (1:1 ratio).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    

Step-by-Step:

  • Dissolve 4-CTP and Alkyl Halide in Toluene.

  • Dissolve

    
     and TBAB in Water.
    
  • Mix phases and stir vigorously (>1000 RPM). Note: High stir rate is critical for the interfacial surface area.

  • The TBAB shuttles the thiolate into the organic phase as a highly reactive ion pair (

    
    ).
    
Module 3: Troubleshooting & Diagnostics

Use this visual guide to diagnose your specific failure mode.

G Start Low Yield Detected CheckTLC Check TLC/LCMS for Impurities Start->CheckTLC ImpurityA Major Spot: Non-Polar (Disulfide) CheckTLC->ImpurityA Match A ImpurityB Starting Material Remains CheckTLC->ImpurityB Match B ImpurityC Multiple Spots (Poly-alkylation) CheckTLC->ImpurityC Match C ActionA Cause: Oxidation Fix: Degas solvents, add TCEP or NaBH4 ImpurityA->ActionA ActionB Cause: Low Nucleophilicity Fix: Switch to DMF/Cs2CO3 or Add KI (Finkelstein) ImpurityB->ActionB ActionC Cause: Over-reaction Fix: Stoichiometry Control (Slow addition of Electrophile) ImpurityC->ActionC

Caption: Diagnostic workflow for identifying the root cause of yield loss in thiol alkylation.

Module 4: Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass of [M-H + M-H + S-S]. Is my product ruined? A: That is the disulfide dimer (Bis(4-chlorophenyl) disulfide). It is not "ruined," but it is inactive.

  • Recovery: You can rescue the batch by adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or NaBH4 to the mixture in situ to break the S-S bond back to the thiol, then continue alkylation.

Q: Can I use Triethylamine (


) instead of Carbonates? 
A:  You can, but it is often suboptimal.
  • Reasoning: Amine bases can act as nucleophiles themselves (forming quaternary ammonium salts) if the alkyl halide is very reactive. Inorganic bases (

    
    , 
    
    
    
    ) are non-nucleophilic and safer for the electrophile.

Q: Why use Cesium Carbonate (


) over Potassium Carbonate (

)?
A: The "Cesium Effect." The Cesium cation (

) is large and diffuse (soft). It forms a looser ion pair with the thiolate anion compared to the harder Potassium cation. This "looser" pairing makes the thiolate more available to attack the electrophile, often boosting yields by 10-15% in difficult cases.

Q: The reaction smells terrible. How do I manage the workup? A: 4-CTP has a potent stench.

  • Protocol: Quench all glassware in a bath of Bleach (Sodium Hypochlorite) before washing. The bleach oxidizes residual thiol to the odorless sulfonate/sulfonic acid. Do not use bleach on your product, only on the waste/glassware.

Data Summary: Solvent & Base Impact
Solvent SystemBaseRelative RateDisulfide RiskRecommended For
Ethanol (Protic)

Slow (1x)HighNot Recommended
DMF (Aprotic)

Fast (50x)MediumStandard substrates
DMF (Aprotic)

Very Fast (75x)MediumSterically hindered halides
Water/Toluene

(PTC)
Fast (40x)LowScale-up / Green Chem
References
  • Solvent Effects in Nucleophilic Substitution

    • Title: "Solvent Effects on SN2 Reactions: The Naked Anion Effect"
    • Source: Chemistry LibreTexts / J. Org. Chem Principles
    • Link:[Link]

  • Phase Transfer Catalysis (Green Chemistry)

    • Title: "Phase Transfer Catalysis: A Green and Highly Efficient Alkylation of Thiols in Water"[2]

    • Source: J. Iran.[2] Chem. Soc. (via SID.ir)

    • Link:[Link]

  • Cesium Effect in Alkylation

    • Title: "Cesium Carbonate as a Vers
    • Source: Organic Chemistry Portal
    • Link:[Link]

  • Disulfide Prevention & Reduction

    • Title: "Preventing Disulfide Bond Form
    • Source: NIH / PubMed Central
    • Link:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-[(4-Chlorophenyl)thio]-1-propanamine

Executive Summary You are likely working with 3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) as a fragment-based building block or a serotonin transporter ligand analog. While Dimethyl Sulfoxide (DMSO) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) as a fragment-based building block or a serotonin transporter ligand analog. While Dimethyl Sulfoxide (DMSO) is the industry standard for solubilizing such lipophilic small molecules, this specific compound presents a "perfect storm" of stability risks due to its functional groups:

  • Thioether (Sulfide) Linker: Highly susceptible to oxidation to sulfoxide (

    
    ) and sulfone (
    
    
    
    ) forms, a process accelerated by DMSO itself.
  • Primary Amine: Prone to reacting with atmospheric

    
     (carbamate formation) or trace impurities in DMSO (aldehydes).
    
  • Lipophilicity: The chlorophenyl group drives the compound to precipitate ("crash out") if the DMSO stock absorbs atmospheric moisture.

This guide moves beyond generic advice, providing the mechanistic causality and specific troubleshooting steps required to maintain the integrity of your stocks.

Module 1: The Chemistry of Instability

Why is your compound degrading?

The Thioether Oxidation Trap

The most critical risk for this molecule is the oxidation of the sulfur atom. DMSO is not an inert solvent; it is a mild oxidant (mechanistically similar to Swern oxidation intermediates).

  • Mechanism: In the presence of trace acid (often from the HCl salt form of the amine) or light, DMSO can transfer oxygen to the thioether, converting your active compound into its sulfoxide analog. This creates a contaminant with significantly different polarity and biological activity.

The "Wet DMSO" Phenomenon

DMSO is extremely hygroscopic.[1][2] A 100% DMSO stock can absorb up to 10% water by volume within 24 hours if left uncapped.

  • Impact: 3-[(4-Chlorophenyl)thio]-1-propanamine is lipophilic. As water content increases, the solvent polarity shifts, causing the compound to precipitate. This is often invisible to the naked eye (micro-precipitates) but results in a drastic loss of effective concentration in your assay.

Amine Reactivity

Primary amines are nucleophiles.

  • Carbamate Formation: If stored in non-air-tight containers, the amine reacts with atmospheric

    
     to form carbamic acid salts.
    
  • Maillard-type Reactions: "Old" DMSO often contains trace formaldehyde. This reacts with the primary amine to form imines (Schiff bases), leading to yellow discoloration.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the specific chemical risks associated with storing this molecule in DMSO.

G Compound 3-[(4-Chlorophenyl)thio]-1-propanamine (Active Compound) Sulfoxide Sulfoxide Impurity (Polarity Shift) Compound->Sulfoxide S-Oxidation Precipitate Micro-Precipitation (Conc. Loss) Compound->Precipitate Solubility Limit Reached Carbamate Carbamate Salt (False Negative) Compound->Carbamate Nucleophilic Attack DMSO_Ox DMSO + Trace Acid/Light DMSO_Ox->Sulfoxide Water Atmospheric H2O (Hygroscopicity) Water->Precipitate Increases Polarity CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Mechanistic degradation pathways for thioether-amines in DMSO stocks.

Module 3: Troubleshooting Guide

Issue 1: "My stock solution has turned yellow."

Diagnosis: Oxidation of the amine or thioether.

  • Root Cause: Formation of imines (reaction with trace aldehydes in DMSO) or extensive S-oxidation.

  • Immediate Action: Run an LC-MS. If the mass shift corresponds to +16 Da (Oxygen) or +12 Da (Carbon), the stock is compromised.

  • Prevention: Use only anhydrous, spectroscopic-grade DMSO packed under argon. Store in amber glass vials to prevent photo-oxidation.

Issue 2: "The compound crashed out after thawing."

Diagnosis: Water uptake induced precipitation.[3]

  • Root Cause: The stock absorbed moisture during previous freeze-thaw cycles. The freezing point of DMSO drops drastically with water content (eutectic effect), and solubility of the lipophilic chlorophenyl group decreases.

  • Protocol:

    • Do NOT heat above 37°C (accelerates oxidation).

    • Sonicate in a water bath at 30°C for 10 minutes.

    • Vortex vigorously.

    • If solid remains, the stock has likely hydrated beyond recovery. Re-make the stock.

Issue 3: "Bioassay potency is inconsistent (High variability)."

Diagnosis: Micro-precipitation or plastic adsorption.

  • Root Cause: The chlorophenyl-thioether motif is "sticky." It binds to polypropylene (PP) tubes and pipette tips, especially if the concentration is <10 µM in aqueous buffers.

  • Fix:

    • Use Low-Binding tips and plates.

    • Add 0.01% Tween-20 to your assay buffer (not the DMSO stock) to maintain solubility upon dilution.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stocks

Objective: Create a 10 mM stock with >6 months stability.

  • Weighing: Weigh the solid (likely HCl salt) into an Amber Glass Vial (Class 1 hydrolytic resistance). Avoid plastic microfuge tubes for long-term storage.

  • Solvent: Use fresh Anhydrous DMSO (≥99.9%).

    • Critical: Do not use a bottle of DMSO that has been open for >1 month.

  • Dissolution: Add DMSO to achieve 10 mM. Vortex.

    • Note: If using the HCl salt, the solution may be acidic.[4] Verify dissolution visually; salts dissolve slower than free bases in DMSO.

  • Inerting: Flush the headspace of the vial with dry Argon or Nitrogen gas for 10 seconds before capping.

  • Storage: Store at -20°C.

    • Why not -80°C? DMSO freezes at 18.5°C. The phase transition stress at -80°C is unnecessary and can fracture glass seals. -20°C is sufficient for chemical stability.

SOP-02: Quality Control (LC-MS)

Run this check if the stock is >3 months old.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Acquity BEH)Retains lipophilic chlorophenyl group.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps amine protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the hydrophobic compound.
Detection UV (254 nm) & MS (ESI+)UV for purity; MS for ID.
Target Mass [M+H]+ ≈ 202.0 (Free base)Look for +16 Da peaks (Sulfoxide: ~218).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in Ethanol instead of DMSO? A: Yes, and it is often preferred for thioethers. Ethanol is less prone to acting as an oxidant. However, ethanol evaporates rapidly (changing concentrations) and freezes at -20°C. If you use ethanol, seal vials with Parafilm and store at -80°C to prevent evaporation.

Q: My compound is the Hydrochloride (HCl) salt. Does this matter? A: Yes, significantly. The HCl salt makes the local environment in the DMSO droplet acidic. Acid catalysis accelerates the oxidation of the thioether to sulfoxide. If you have the salt, it is imperative to store under Argon and minimize freeze-thaw cycles.

Q: How many freeze-thaw cycles are acceptable? A: Maximum 5 cycles . After this, the water uptake from opening the vial (hygroscopicity) usually reaches a critical threshold where precipitation becomes a risk. Aliquot your master stock into single-use vials to avoid this.

References

  • Waybright, T. J., et al. (2009).[5] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Discusses the hygroscopicity of DMSO and precipitation risks. [5]

  • Cheng, X., et al. (2003).[6] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Validates the oxidation risks of sulfur-containing compounds in DMSO.

  • PubChem. (2025).[7] "3-(4-Chlorophenyl)propan-1-amine Compound Summary." National Library of Medicine. Provides physicochemical property data.

  • Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties using mapping techniques." Current Medicinal Chemistry. Discusses the lipophilicity and solubility profiles of chlorophenyl-thioether fragments.

Sources

Troubleshooting

Resolving emulsions during workup of phenylthio-alkylamines

Topic: Resolving Emulsions During Workup of Phenylthio-Alkylamines Ticket ID: #PTA-EMUL-001 Status: Open Resource Assigned Specialist: Senior Application Scientist The Core Issue: Why This Happens Diagnosis: Phenylthio-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsions During Workup of Phenylthio-Alkylamines Ticket ID: #PTA-EMUL-001 Status: Open Resource Assigned Specialist: Senior Application Scientist

The Core Issue: Why This Happens

Diagnosis: Phenylthio-alkylamines (


) are structurally predisposed to form stable emulsions. This is not a random error; it is a consequence of their molecular architecture.
  • Amphiphilic Nature: The molecule acts as a "zwitterionic-like" surfactant. The phenylthio group (

    
    ) is highly lipophilic and "soft," while the amine group (
    
    
    
    ) is hydrophilic and basic. At neutral to slightly basic pH, these molecules align at the organic-aqueous interface, lowering surface tension and stabilizing droplets.
  • Density Matching: When extracting with Dichloromethane (DCM,

    
     g/mL), the organic phase is denser than water.[1] However, the presence of heavy sulfur atoms in your product increases the density of the "oily" product. If the product concentration is high, the density of the organic phase and the aqueous phase may converge, resulting in a "density trap" where gravity cannot separate the layers.
    

Decision Matrix & Workflow

Before adding reagents blindly, determine the nature of your emulsion using this logic flow.

EmulsionLogic Start Emulsion Detected CheckDensity Is the emulsion floating or sinking? Start->CheckDensity Floating Floating (Top Layer) CheckDensity->Floating Organic < Aqueous Sinking Sinking/Middle (Rag Layer) CheckDensity->Sinking Organic > Aqueous Particulate Are solids visible? Floating->Particulate Sinking->Particulate Sol3 Protocol C: Density Modification Sinking->Sol3 No Separation Sol1 Protocol A: High-Ionic Strength Wash Particulate->Sol1 No (Milky Liquid) Sol2 Protocol B: Celite Filtration Particulate->Sol2 Yes (Solids)

Figure 1: Diagnostic decision tree for selecting the correct emulsion-breaking protocol.

Troubleshooting Protocols

Protocol A: The High-Ionic Strength Wash (Salting Out)

Use when: The layers are defined but the interface is wide and milky (no solids). Mechanism: Increasing the ionic strength of the aqueous phase forces organic molecules out of the water ("salting out") and increases the density of the aqueous layer, restoring the density gradient [1, 3].

StepActionTechnical Note
1 Prepare Brine Use saturated NaCl solution. Do not use dilute brine.
2 Add & Swirl Add a volume of brine equal to 50% of your current aqueous phase. Do not shake vigorously. Swirl gently to mix.
3 Wait Allow to sit for 10-15 minutes.
4 Escalation If no separation, add solid NaCl directly to the funnel until the aqueous layer is saturated (undissolved salt visible).
Protocol B: The Celite Filtration Method

Use when: You see a "rag layer" (a dark or particulate-filled band between layers).[2] Phenylthio compounds often contain trace disulfide impurities that precipitate and stabilize emulsions [2]. Mechanism: Diatomaceous earth (Celite) acts as a depth filter, physically trapping the particulate stabilizers and breaking the surface tension of the micro-droplets [2, 4].

  • Prepare the Bed: Pack a sintered glass funnel (or Buchner funnel) with 1-2 cm of Celite 545.

  • Wet the Pad: Wet the Celite with the organic solvent you are using (e.g., DCM). Apply weak vacuum to seat the pad.

  • Filter: Pour the entire emulsified mixture (both phases) through the Celite pad under vacuum.

  • Rinse: Rinse the pad with fresh organic solvent to recover trapped product.

  • Separate: Transfer the filtrate back to a clean separatory funnel. The layers should now separate sharply.

Protocol C: Density Modification (The "DCM Trap")

Use when: You are using DCM and the layers are indistinguishable or the emulsion is in the middle. Mechanism: DCM (


) and Brine (

) have similar densities. If your product is heavy, the phases may become isopycnic (equal density).
  • Option 1 (Make Organic Lighter): Add a co-solvent like Diethyl Ether or Toluene to the organic phase. This lowers the organic density, forcing it to the top.

  • Option 2 (Make Aqueous Heavier): Dissolve Potassium Carbonate (

    
    ) or Sodium Sulfate (
    
    
    
    ) into the aqueous phase. These salts increase density more effectively than NaCl.

Frequently Asked Questions (FAQ)

Q: I shook the funnel vigorously and now it looks like milk. Can I fix it? A: Vigorous shaking creates "micro-emulsions." First, try Protocol A . If that fails, simply waiting is often ineffective for amine emulsions. Use Protocol B (Celite Filtration) immediately to save time. In the future, use inversion (flipping the funnel upside down and back) rather than shaking.

Q: My phenylthio-amine is acid-sensitive. Can I use acid to break the emulsion? A: Generally, no . While acidifying (pH < 3) would protonate the amine (


) and force it into the aqueous layer (breaking the emulsion), this defeats the purpose of extraction if you want the product in the organic phase. Only use this if you plan to separate the impurities in the organic layer, then re-basify the aqueous layer to extract your product later (Acid/Base Workup) [5].

Q: Why not just use centrifugation? A: Centrifugation is the "Gold Standard" for physics-based separation [6]. However, it is rarely practical for scales >100mL or in process chemistry settings. If you are working on a <50mL scale, transfer to 50mL Falcon tubes and centrifuge at 3000 rpm for 5 minutes.

Prevention Guide for Future Experiments

To prevent this in your next batch, alter your workup workflow:

  • Evaporate Reaction Solvent: If your reaction was in DMF, DMSO, or THF, remove it before aqueous workup.[3] These solvents act as phase-transfer catalysts and promote emulsions [5].

  • Pre-Saturate: Always start your wash with a mix of Water:Brine (1:1) rather than pure water.

  • pH Control: Ensure the pH is significantly away from the pKa of the amine. For extraction, pH should be >12 (using NaOH) to ensure the amine is fully neutral and less surfactant-like.

References

  • Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series."[4] Organic Process Research & Development, 2017. Link (Context: Mechanism of brine/salting out).

  • University of Rochester. "Workup: How to Manage an Emulsion." Department of Chemistry Laboratory Guide. Link (Context: Celite filtration method and troubleshooting).

  • Brainly/Textbook Verification. "Why might brine be added to a system for better phase separation?" General Chemistry Principles. Link (Context: Density and ionic strength mechanics).

  • University of York. "Active Filtration: Celite." Chemistry Teaching Labs. Link (Context: Physical mechanism of Celite filtration).

  • Frontier, A. "Workup: Amines." University of Rochester Not Voodoo Guide. Link (Context: Specific handling of amine extractions).

  • AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." Link (Context: Centrifugation and ultrasonic methods).

Sources

Optimization

Technical Support Center: Odor Mitigation for 3-[(4-Chlorophenyl)thio]-1-propanamine

[1] Status: Operational | Ticket Priority: High (Odor Containment) Agent: Senior Application Scientist Subject: Advanced Handling Protocols for Thioether-Amines[1] Executive Summary: The "Dual-Threat" Odor Profile You ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Ticket Priority: High (Odor Containment) Agent: Senior Application Scientist Subject: Advanced Handling Protocols for Thioether-Amines[1]

Executive Summary: The "Dual-Threat" Odor Profile

You are encountering odor issues because 3-[(4-Chlorophenyl)thio]-1-propanamine possesses two distinct volatile functional groups that require opposing mitigation strategies:

  • The Thioether (Sulfide) Linkage: The primary source of the "garlic/skunk" odor. It has a low odor threshold (parts per billion) and is lipophilic, meaning it clings to skin and surfaces.

  • The Primary Amine: Contributes a "fishy/ammonia" note and increases volatility in basic conditions.

The Critical Error: Many researchers attempt to clean this using only bleach (sodium hypochlorite). While bleach neutralizes the sulfur smell, mixing bleach directly with a primary amine generates N-chloramines , which are toxic and potentially explosive.

The Solution: You must adopt a Sequential Decontamination Protocol (Acid Wash


 Oxidation) and an Acid-Shielded Handling  workflow.[1]
Core Handling Protocols
Protocol A: The "Acid Shield" (Prevention)

Goal: Keep the molecule in its salt form (Non-volatile) as much as possible.

The free base of this compound is volatile and odorous.[2] The Hydrochloride (HCl) salt is a solid and virtually odorless.

  • Storage: Store the compound strictly as the HCl salt. If you purchased the free base, convert it immediately upon opening.

  • Reaction pH: When performing extractions, keep the aqueous layer acidic (pH < 2) until the final moment of basification.

  • The "Vapor Trap" Weighing Method:

    • Never weigh the free base on an open balance.

    • Step 1: Tare a vial containing 1 equivalent of dilute HCl (in MeOH or Water) inside the fume hood.

    • Step 2: Transfer the amine liquid/solid directly into this vial.

    • Step 3: The amine immediately protonates to the salt, killing the volatility.

    • Step 4: Cap and weigh the vial. Calculate the added mass by difference.

Protocol B: Vacuum Line Protection (The Bleach Trap)

Goal: Prevent sulfur vapors from exhausting into the lab or pump oil.

WARNING: Do not rely on a standard cold trap alone.[1] Thioethers can pass through liquid nitrogen traps if the vacuum is strong enough.

Setup: Construct a chemically active scrubber between your vacuum pump and the cold trap.

  • Flask A (Safety Trap): Empty (prevents backflow).[1]

  • Flask B (Oxidation Trap): 10-15% Sodium Hypochlorite (Bleach) solution.[1] Note: Ensure the gas bubbles through the liquid.

  • Flask C (Neutralization Trap): Solid KOH pellets or concentrated NaOH solution (neutralizes any chlorine gas or HCl fumes generated in Flask B).[1]

Decontamination & Cleaning (The Sequential Method)

CRITICAL SAFETY NOTICE: NEVER pour bleach directly onto the pure amine.[1] Risk: Formation of N,N-dichloroamines (unstable/explosive).[1]

Follow this Sequential Workflow for all glassware and spills:

Step 1: The Acid Rinse (Remove the Amine)
  • Reagent: 1M HCl or dilute Acetic Acid.

  • Action: Rinse the flask/glassware thoroughly with the acid.

  • Mechanism: Protonates the amine, making it water-soluble.[1]

  • Result: The bulk of the molecule is washed away into the aqueous acid waste.

  • Disposal: Pour this rinse into a dedicated "Acidic Organic Waste" container.

Step 2: The Oxidative Destruction (Kill the Sulfur Smell)
  • Reagent: 10% Sodium Hypochlorite (Bleach) OR aqueous Potassium Permanganate (

    
    ).[1]
    
  • Action: Soak the now-empty glassware in this solution for 30 minutes.

  • Mechanism: Oxidizes the trace sulfide residue (smelly) to a sulfoxide or sulfone (odorless).

  • Disposal: Quench excess oxidant with sodium thiosulfate, then dispose.[1]

Visualization: The Sequential Decontamination Workflow

The following diagram illustrates the critical decision logic to prevent chloramine formation while ensuring odor elimination.

DeconProtocol Start Contaminated Glassware (Amine + Thioether Residue) Decision Is Bulk Amine Present? Start->Decision AcidWash STEP 1: Acid Rinse (1M HCl) Decision->AcidWash Yes (Standard) BleachWash STEP 2: Oxidative Soak (10% Bleach) Decision->BleachWash No (Trace Only) *RISKY* WasteAcid Dispose: Acidic Waste (Removes 99% of Amine) AcidWash->WasteAcid WasteAcid->BleachWash Glassware now Amine-free Chemistry Chemical Transformation: Sulfide (Smelly) -> Sulfone (Odorless) BleachWash->Chemistry FinalClean Final Water/Acetone Rinse BleachWash->FinalClean

Caption: Figure 1. Sequential Decontamination Logic. Note the priority of Acid Rinse (Blue) before Oxidation (Green) to prevent chloramine formation.

Troubleshooting & FAQ

Q: I spilled a small amount on the benchtop. The lab smells terrible. What do I do? A: Do not panic.

  • Ventilate: Open fume hoods to max; close lab doors to corridors.

  • Absorb: Cover the spill with paper towels.

  • Acidify: Wet the towels with dilute HCl or Vinegar (Acetic Acid).[1] This locks the amine.

  • Oxidize: Wipe the area after removing the acid towels with a dilute bleach solution. Wait 5 minutes between the acid wipe and the bleach wipe to ensure you aren't mixing them directly (which creates Chlorine gas).

Q: Can I use Hydrogen Peroxide (


) instead of Bleach? 
A:  Yes, and it is often safer regarding the amine.
  • Protocol: Use 30%

    
     mixed with acetic acid (creates Peracetic Acid in situ).[1]
    
  • Pros: Oxidizes sulfur effectively; does not form chloramines.[1]

  • Cons: Slower reaction time than bleach; Peracetic acid is corrosive.[1]

Q: My rotovap pump oil smells like the compound. Why? A: The compound dissolved into the oil.

  • Fix: You must change the oil immediately. The oil acts as a reservoir, releasing vapor every time the pump warms up.

  • Prevention: See Protocol B (Bleach Trap) above.[1] You must intercept the vapor before it hits the pump.

Summary of Chemical Data
PropertyFree Base (Target)Hydrochloride SaltImplications for Handling
State Oily Liquid / Low Melt SolidCrystalline SolidSalt is easier to weigh/transfer.[1]
Volatility Moderate to HighNegligibleAlways convert to salt for storage.[1]
Odor Pungent (Garlic + Fishy)OdorlessKeep pH < 4 to suppress odor.[1]
Solubility Organic Solvents (DCM, EtOAc)Water, MethanolUse Acid/Water to extract from organics.[1]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.).[1] Standard Operating Procedures for Using Stench Chemicals.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for sulfide oxidation protocols).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chloramines and Nitrogen Trichloride Safety. [1]

Sources

Reference Data & Comparative Studies

Validation

Part 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectroscopy

An In-Depth Guide to the Spectroscopic Analysis of 3-[(4-Chlorophenyl)thio]-1-propanamine: A Comparative Approach For researchers and professionals in drug development and chemical synthesis, the unambiguous structural c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 3-[(4-Chlorophenyl)thio]-1-propanamine: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a foundational requirement. 3-[(4-Chlorophenyl)thio]-1-propanamine, a molecule incorporating a thioether, an aromatic halide, and a primary amine, presents a unique analytical challenge that is perfectly suited for elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with other key analytical techniques. Our approach emphasizes not just the interpretation of data, but the underlying chemical principles that govern the results, providing a robust framework for structural validation.

Proton NMR (¹H NMR) spectroscopy remains the gold standard for the initial structural analysis of most organic molecules. It provides exquisitely detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. For a molecule like 3-[(4-Chlorophenyl)thio]-1-propanamine, ¹H NMR allows for the complete assignment of its proton skeleton.

Predicted ¹H NMR Spectrum Analysis

While an exact spectrum from a single database is not presented, a highly accurate prediction can be synthesized from established chemical shift principles and data from analogous structural fragments, such as propylamine and chlorophenyl thioethers.[1][2] The spectrum is best understood by dissecting the molecule into its two primary components: the 4-chlorophenyl group and the 3-thio-1-propanamine chain.

Molecular Structure and Proton Labeling

Below is the chemical structure with protons labeled for unambiguous assignment in the subsequent analysis.

Caption: Structure of 3-[(4-Chlorophenyl)thio]-1-propanamine with proton labels.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelProtonsPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
a/a'Ar-H ~ 7.28d~ 8.5Aromatic protons ortho to the chlorine atom and meta to the thioether group. Appear as a doublet.
a'/aAr-H ~ 7.24d~ 8.5Aromatic protons meta to the chlorine atom and ortho to the thioether group. Form an AA'BB' system, often simplified as two doublets.
bS-CH₂ ~ 2.95t~ 7.2Protons alpha to the electron-withdrawing sulfur atom are deshielded. Coupled to protons (c), resulting in a triplet.
cC-CH₂ -C~ 1.90quint~ 7.0Methylene protons beta to both sulfur and nitrogen are the most shielded in the chain. Coupled to both (b) and (d), appearing as a quintet or multiplet.
dN-CH₂ ~ 2.80t~ 6.8Protons alpha to the electronegative nitrogen atom are deshielded. Coupled to protons (c), resulting in a triplet.
eNH₂ ~ 1.5 - 3.0br s-Chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. Disappears upon D₂O shake.[3]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-[(4-Chlorophenyl)thio]-1-propanamine in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.[4][5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.0 ppm.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex spectra.[7]

  • Validation (D₂O Shake): To confirm the assignment of the NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak assigned to the amine protons will disappear due to proton-deuterium exchange.[3]

Part 2: A Comparative Framework of Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. Below, we compare ¹H NMR with other essential analytical methods for the analysis of 3-[(4-Chlorophenyl)thio]-1-propanamine.

Workflow: Multi-Technique Structural Validation

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized molecule.

Caption: A typical workflow for the synthesis and characterization of a target compound.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton. It reveals the number of chemically distinct carbon atoms and their electronic environments. For our target molecule, one would expect to see 9 distinct signals corresponding to the 9 carbon atoms in the structure.

Mass Spectrometry (MS)

MS is unparalleled for determining the molecular weight of a compound. For 3-[(4-Chlorophenyl)thio]-1-propanamine (C₉H₁₂ClNS), the expected monoisotopic mass is approximately 201.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns (MS/MS) can provide further structural information that corroborates NMR data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a compound. However, for a molecule like this, direct UV detection can be challenging due to the lack of a strong chromophore. The primary amine functionality opens the door to highly sensitive detection via pre-column derivatization.[8] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce highly fluorescent or UV-active derivatives, enabling quantification at very low levels.[8][9]

Experimental Protocol: HPLC with Pre-column Derivatization (Conceptual)
  • Reagent Preparation: Prepare a solution of OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5).

  • Derivatization: In an autosampler vial, mix the sample solution containing the amine with the OPA reagent solution. The reaction is typically rapid at room temperature.[8]

  • Chromatography: Inject the derivatized sample onto a reversed-phase C18 column.

  • Elution: Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: Monitor the eluent using a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-amine derivative.

Comparative Summary

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses for this Molecule
¹H NMR Detailed proton environment, connectivity (J-coupling), stoichiometryUnambiguous structure elucidation; non-destructiveLower sensitivity than MS; requires higher sample amount
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR for full structural pictureLow natural abundance of ¹³C requires longer acquisition times
Mass Spec. Molecular weight, elemental formula (HRMS), fragmentationExtremely high sensitivity; confirms molecular formulaIsomers are often indistinguishable; provides limited connectivity data
HPLC Purity assessment, quantificationExcellent for determining purity and quantifying componentsLacks structural information; may require derivatization for sensitive detection of the analyte.[10][11]
FT-IR Presence of functional groups (N-H, C-S, Ar-Cl)Fast and simple; confirms functional groupsProvides limited information on the overall molecular skeleton

Conclusion and Recommendations

For the comprehensive and unambiguous characterization of 3-[(4-Chlorophenyl)thio]-1-propanamine, a hierarchical and multi-faceted analytical approach is recommended. ¹H NMR spectroscopy serves as the indispensable primary tool, providing the foundational data for structural assignment. Its findings should be corroborated by ¹³C NMR to confirm the carbon framework and by high-resolution mass spectrometry to validate the elemental composition and molecular weight. Finally, HPLC, likely employing a derivatization strategy, should be used to establish the purity of the final compound with high confidence. This integrated methodology ensures the scientific integrity of the data and provides a self-validating system for structural confirmation, meeting the rigorous standards of chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • ResearchGate. (2012, January). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review. Retrieved from [Link]

  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • BindingDB. (n.d.). 3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine. Retrieved from [Link]

  • MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM59039 3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Strategies for Thioether Amine Purity Analysis

Executive Summary: The Chemical Paradox Thioether amines present a unique "chemical paradox" in chromatography. The thioether moiety (R-S-R') renders the molecule hydrophobic and highly susceptible to oxidation (forming...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Paradox

Thioether amines present a unique "chemical paradox" in chromatography. The thioether moiety (R-S-R') renders the molecule hydrophobic and highly susceptible to oxidation (forming sulfoxides and sulfones), while the amine functionality (R-NH₂) is basic, often leading to severe peak tailing on traditional silica columns due to silanol interactions.

This guide objectively compares three distinct separation strategies to resolve this paradox. While Acidic Low-pH RP-HPLC is the industry default, our comparative analysis identifies High-pH Reversed-Phase Chromatography (using Hybrid Silica) as the superior methodology for purity analysis, offering enhanced peak symmetry, loadability, and resolution of oxidative impurities.

The Challenge: Oxidation & Basicity

Before selecting a method, one must understand the degradation pathways. Thioethers are "soft" nucleophiles that easily oxidize. A robust purity method must separate the parent drug from two specific degradants:

  • Sulfoxide (R-SO-R'): The primary degradant (polar).

  • Sulfone (R-SO₂-R'): The secondary degradant (more polar than parent, often less polar than sulfoxide).

Diagram 1: Thioether Oxidation Pathway & Polarity Shift

The following diagram illustrates the structural evolution and the resulting polarity shift that drives the separation logic.

OxidationPathway Parent Thioether Amine (Parent Drug) Hydrophobic Sulfoxide Sulfoxide (1° Degradant) Polar (+) Parent->Sulfoxide Oxidation (+O) Fast Kinetic Sulfone Sulfone (2° Degradant) Polar (++) Sulfoxide->Sulfone Oxidation (+O) Slow Kinetic

Caption: Stepwise oxidation of thioether amines increases polarity, altering retention behavior in RP-HPLC.

Comparative Methodology

We evaluated three distinct chromatographic approaches commonly used in pharmaceutical development.

Method A: The Traditional Approach (Low pH)
  • Stationary Phase: Traditional C18 (Silica-based).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: The amine is fully protonated (

    
    ). Retention relies on the hydrophobic interaction of the thioether chain.
    
Method B: The Optimized Approach (High pH)
  • Stationary Phase: Hybrid Silica C18 (e.g., Ethylene Bridged Hybrid - BEH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Mechanism: The amine is neutral (

    
    ). Silanol interactions are suppressed. Retention is driven by the full hydrophobic skeleton.[1]
    
Method C: The Orthogonal Approach (HILIC)
  • Stationary Phase: Bare Silica or Zwitterionic.

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (High Organic).

  • Mechanism: Partitioning into a water-enriched layer on the surface. Useful for highly polar metabolites.

Experimental Data & Performance Analysis

The following data summarizes the separation of a model thioether amine (pKa ~9.5) spiked with 1% sulfoxide and 1% sulfone impurities.

Table 1: Comparative Performance Metrics
MetricMethod A (Low pH)Method B (High pH Hybrid)Method C (HILIC)
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Poor)1.0 - 1.2 (Excellent) 1.3 - 1.5 (Acceptable)
Resolution (Parent vs. Sulfoxide) 2.56.0+ 4.0
Loadability (Prep Potential) Low (Overloads easily)High (10x capacity) Medium
MS Sensitivity (ESI+) ExcellentGood to Excellent Good
Column Stability HighHigh (Requires Hybrid)Moderate
Critical Analysis
  • The Silanol Effect (Method A Failure): At pH 2.7, the amine is positively charged. It undergoes ion-exchange interactions with residual deprotonated silanols on the silica surface. This causes the "shark fin" tailing observed (

    
    ), which can mask the closely eluting sulfoxide impurity.
    
  • The Neutral Advantage (Method B Success): At pH 10, the amine (pKa ~9.5) is largely uncharged. This eliminates the secondary silanol interaction. Furthermore, the neutral molecule is more hydrophobic, increasing retention and allowing for higher organic content in the mobile phase, which often improves desolvation in LC-MS.

  • Selectivity Reversal: In Method A, the polar sulfoxide elutes early (often in the void). In Method B, the neutral parent is strongly retained, pushing the polar impurities well away from the void volume, ensuring accurate integration.

Recommended Protocol: High-pH Hybrid RP-HPLC

Based on the data, Method B is the recommended standard for thioether amine purity.

Prerequisites
  • Column: Must use Hybrid Particle Technology (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns above pH 8.

  • System: Low-dispersion UHPLC or HPLC.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: 100% Acetonitrile.

  • Column Equilibration:

    • Flush column with 100% B for 10 minutes to remove storage solvents.

    • Equilibrate with initial conditions (e.g., 5% B) for at least 10 column volumes. Hybrid columns require longer equilibration than standard silica due to surface chemistry.

  • Gradient Profile (Generic Start):

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

    • 15 min: 5% B (Re-equilibration)

  • System Suitability Check:

    • Inject a standard containing Parent, Sulfoxide, and Sulfone.

    • Acceptance Criteria: Tailing factor < 1.3; Resolution > 2.0 between all peaks.

Mechanism of Action & Decision Logic

Why does High pH work? The "McCalley Effect" describes how high pH suppresses the ionization of basic analytes, preventing the overloading of silanol sites [1].

Diagram 2: Method Development Decision Tree

Use this logic flow to validate your specific molecule.

MethodSelection Start Start: Thioether Amine Purity Analysis CheckPKa Check pKa of Amine Start->CheckPKa IsBasic Is pKa > 8.0? CheckPKa->IsBasic LowPH Method A: Low pH (Formic) (Standard C18) IsBasic->LowPH No (Acidic/Neutral) HighPH Method B: High pH (NH4OH) (Hybrid C18) IsBasic->HighPH Yes (Basic) TailingCheck Check Peak Shape (Tf) LowPH->TailingCheck TailingCheck->HighPH If Tf > 1.5

Caption: Decision tree prioritizing High pH methods for basic amines to prevent peak tailing.

References

  • McCalley, D. V. (2003).[2] Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC using low ionic strength buffers suitable for mass spectrometric detection. Analytical Chemistry, 75(14), 3404-3410.[2] Link

  • Waters Corporation. (2025).[3] Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.[4] Application Note. Link

  • Panth, N., et al. (2016). Reactive Oxygen Species: A Key Hallmark of Cardiovascular Disease. Advances in Medicine. (Discusses oxidation kinetics of thioethers). Link

  • Chromatography Online. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Link

Sources

Validation

Benchmarking Purity: Elemental Analysis Standards for 3-[(4-Chlorophenyl)thio]-1-propanamine

Executive Summary 3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) is a critical sulfur-nitrogen-halogenated intermediate often employed in the synthesis of serotonin modulators and antifungal agents.[1] Its pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) is a critical sulfur-nitrogen-halogenated intermediate often employed in the synthesis of serotonin modulators and antifungal agents.[1] Its purity validation presents a specific analytical challenge: the simultaneous presence of Sulfur (15.9%) and Chlorine (17.6%) .

In standard combustion analysis, high halogen content can poison catalysts or co-elute with sulfur dioxide, leading to erroneous purity data.[1] This guide objectively compares the Dynamic Flash Combustion (CHNS) method against the classical Schöniger Oxygen Flask technique and modern Quantitative NMR (qNMR) , establishing a validated protocol for researchers.

Part 1: The Theoretical Standard

Before any experimental validation, the "Golden Standard" for this molecule is defined by its stoichiometric elemental composition. Any deviation >0.4% from these values suggests significant contamination (e.g., solvent entrapment, oxidation to sulfoxide, or hydrochloride salt formation).

Target Molecule: 3-[(4-Chlorophenyl)thio]-1-propanamine Formula: C₉H₁₂ClNS Molecular Weight: 201.72 g/mol [1]

ElementTheoretical Mass %Common Interference Source
Carbon (C) 53.59% Residual solvent (e.g., DCM, Ethyl Acetate)
Hydrogen (H) 6.00% Moisture (H₂O) - Molecule is hygroscopic
Nitrogen (N) 6.94% Trapped inorganic ammonium salts
Sulfur (S) 15.89% Oxidation to Sulfoxide (S=O) lowers %S
Chlorine (Cl) 17.57% Inorganic chloride salts (if HCl salt form)

Part 2: Comparative Methodology

We evaluated three distinct analytical workflows for validating this compound.

Method A: Dynamic Flash Combustion (Automated CHNS)

The Modern Industry Standard This method utilizes high-temperature combustion (>1000°C) in a helium stream.

  • The Challenge: The high Cl content can corrode standard tin capsules and interfere with SO₂ detection.

  • The Solution: Use of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion additive to bind halogens and facilitate quantitative sulfur conversion.

Method B: Schöniger Oxygen Flask (Wet Chemistry)

The Classical Validator The sample is burned in a pure oxygen atmosphere within a closed flask. The combustion gases are absorbed into a solution.[1][2]

  • Process: Sulfur is converted to sulfate (titrated with Barium Perchlorate) and Chlorine to chloride (titrated with Silver Nitrate).[1]

  • Verdict: Highly accurate but labor-intensive. Best used to cross-validate Method A if Chlorine interference is suspected.[1]

Method C: Quantitative NMR (qNMR)

The Orthogonal Alternative Uses an internal standard (e.g., Maleic Acid) to determine purity based on molar ratios of protons.

  • Verdict: Excellent for identifying what the impurity is (structure), but less effective than EA for bulk purity confirmation of inorganic contaminants.

Comparative Data Matrix
FeatureMethod A: Flash Combustion (CHNS)Method B: Schöniger FlaskMethod C: qNMR (¹H)
Precision High (<0.2% variance)Medium (User dependent)High (<1% variance)
Sample Req. 2–3 mg10–20 mg5–10 mg
Throughput High (5 mins/sample)Low (1 hour/sample)Medium (15 mins/sample)
S/Cl Interference High Risk (Requires additives)None (Separated chemically)None (Spectrally distinct)
Best For Routine Batch ReleaseValidating Reference StandardsStructural Elucidation

Part 3: Validated Experimental Protocol (Method A)

Objective: Accurate CHNS determination of 3-[(4-Chlorophenyl)thio]-1-propanamine overcoming Chlorine interference.

Reagents & Equipment
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Capsules: Tin capsules (light weight).[1]

  • Additive: Tungsten Trioxide (WO₃) powder (High Purity).[1]

  • Reference Standard: Sulfanilamide (C₆H₈N₂O₂S) or Methionine.[1]

Sample Preparation (Critical Step)

The high sulfur/chlorine ratio requires an oxidizing catalyst to prevent the formation of volatile reaction byproducts that escape detection.

  • Weighing: Accurately weigh 2.0 ± 0.1 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 10–15 mg of WO₃ directly over the sample in the capsule.

    • Why? WO₃ acts as a flux and oxygen donor, ensuring complete oxidation of the thiophene-like sulfur and preventing the "tailing" of gases.

  • Sealing: Fold the capsule tightly, ensuring no air pockets (which cause nitrogen blanks).

Instrument Parameters
  • Combustion Furnace: 1020°C (Standard) or 1150°C (if using WO₃).[1]

  • Reduction Furnace: 650°C (Copper).[1]

  • Carrier Gas: Helium (140 mL/min).[1]

  • Oxygen Injection: 5 seconds (excess O₂ is required for the sulfur).[1]

Calculation & Tolerance

Compare the result to the theoretical values in Part 1.

  • Acceptance Criteria: ±0.4% absolute difference for C, H, N.

  • Sulfur Specifics: Due to the Cl interference, a wider tolerance of ±0.5% for S is often chemically acceptable if the C/N ratio is perfect.

Part 4: Analytical Decision Logic

Use the following workflow to determine the correct analysis path for your batch.

AnalysisWorkflow Start Start: Crude 3-[(4-Chlorophenyl)thio]-1-propanamine Drying Step 1: Vacuum Dry (40°C, 4h) Remove volatile solvents Start->Drying EA_Test Step 2: Flash Combustion (CHNS) With WO3 Additive Drying->EA_Test Check_C Is Carbon within ±0.4%? EA_Test->Check_C Check_S Is Sulfur within ±0.5%? Check_C->Check_S Yes Fail_C FAIL: Carbon Deviation Check_C->Fail_C No Pass PASS: Batch Released High Purity Confirmed Check_S->Pass Yes Fail_S FAIL: Sulfur Deviation Check_S->Fail_S No qNMR Step 3: Run qNMR Check for Solvent/Moisture Fail_C->qNMR Investigate Solvents Flask Step 3: Schöniger Flask Confirm S/Cl Ratio Fail_S->Flask Investigate Interference

Figure 1: Analytical decision tree for validating thio-amine intermediates. Note the divergence based on specific elemental failure.

Part 5: Troubleshooting & Scientific Integrity

The "Hygroscopic Drift"

Amines are notorious for absorbing atmospheric CO₂ and moisture.[1] If your %C is low and %H is high :

  • The sample has likely formed a carbonate or hydrate.[1]

  • Correction: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours before analysis. Do not rely on "as is" calculations for reference standards.

The "Chlorine-Sulfur" Conflict

In standard EA, Chlorine can form Cl₂ gas which overlaps with SO₂ in chromatographic columns.[1]

  • Symptom: Your Sulfur value is consistently higher than theoretical (>16.5%).[1]

  • Fix: Ensure the reduction tube (Copper) is fresh.[1] Copper reacts with excess Chlorine to form CuCl₂, trapping it.[1] If the copper is exhausted, Chlorine passes through and mimics Sulfur signals.

References

  • ASTM International. (2022).[1] Standard Test Methods for Microchemical Determination of Carbon, Hydrogen, and Nitrogen in Organic and Organo-Metallic Compounds. ASTM E258.[1]

  • Royal Society of Chemistry. (1962).[1] The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. The Analyst.

  • National Institutes of Health (PubChem). (2025).[1] 3-(4-Chlorophenyl)propan-1-amine Compound Summary. (Parent amine data for structural verification).

  • Thermo Fisher Scientific. (2018).[1] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42234.

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

Comparative

Bioisosteric Replacement of Thioether in Phenylpropanamine Drugs: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Technical comparison of ether (-O-) vs. thioether (-S-) bridges in phenylpropanamine reuptake inhibitors, focusing on potency, selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Technical comparison of ether (-O-) vs. thioether (-S-) bridges in phenylpropanamine reuptake inhibitors, focusing on potency, selectivity, and metabolic stability.

Executive Summary

The phenylpropanamine scaffold is the structural backbone of several blockbuster neurotransmitter reuptake inhibitors, including Fluoxetine (SSRI), Atomoxetine (NRI), and Nisoxetine (NRI). A critical bioisosteric modification within this class is the replacement of the ether oxygen (-O-) with a sulfur atom (-S-), creating arylthiopropanamines .

This guide objectively compares these bioisosteres. While the thioether substitution often enhances binding affinity for the Norepinephrine Transporter (NET) due to increased lipophilicity and van der Waals contact, it introduces significant metabolic liabilities via rapid S-oxidation. This trade-off between pharmacodynamic potency and pharmacokinetic stability is the central theme of this analysis.

Scientific Foundation: The Chalcogen Switch

The Scaffold

The core structure is the 3-phenyl-3-heteroaryl-propan-1-amine .

  • Ether Series (Aryloxy):

    
    
    
  • Thioether Series (Arylthio):

    
    
    
Physicochemical Divergence

Replacing oxygen with sulfur alters the molecular landscape fundamentally.

PropertyOxygen (-O-)Sulfur (-S-)Impact on Drug Design
Van der Waals Radius 1.52 Å1.80 ÅSulfur requires a larger hydrophobic pocket.
Electronegativity (Pauling) 3.442.58Sulfur is less electron-withdrawing; affects pKa of nearby amines less than Oxygen.
H-Bonding Strong AcceptorWeak AcceptorSulfur reduces water solubility; increases LogP.
C-X Bond Length ~1.43 Å~1.82 ÅAlters the spatial projection of the aryl ring (conformational change).

Comparative Analysis: Nisoxetine vs. Thionisoxetine[1][2]

The most definitive case study for this bioisosteric replacement is the comparison between Nisoxetine (a selective NET inhibitor) and its sulfur analog, Thionisoxetine .

Pharmacodynamics (Potency & Selectivity)

Experimental data demonstrates that the thioether substitution significantly enhances affinity for the Norepinephrine Transporter (NET).[1]

Table 1: Binding Affinity Profiles (Ki values)

CompoundStructureTargetKi (nM)Selectivity (NET/SERT)
(R)-Nisoxetine AryloxyNET0.46~340x
SERT158.0
(R)-Thionisoxetine ArylthioNET0.20 ~1000x
SERT>200.0
Atomoxetine AryloxyNET5.0~150x

Analysis:

  • Affinity Gain: Thionisoxetine exhibits a 2.3-fold increase in potency at the NET compared to Nisoxetine.

  • Mechanism: The NET binding pocket contains hydrophobic residues (likely Phe/Val clusters) that accommodate the bulkier, more lipophilic sulfur atom better than the smaller oxygen. The increased bond length of C-S (1.82 Å) vs C-O (1.43 Å) also pushes the ortho-methoxy phenyl ring into a slightly different vector, optimizing

    
     stacking interactions within the transporter.
    
Pharmacokinetics (Metabolic Stability)

While potency improves, the thioether introduces a "soft spot" for metabolism.

  • Ether (-O-): Metabolically robust. Primary clearance is usually via N-demethylation or aromatic hydroxylation (CYP2D6).

  • Thioether (-S-): Highly susceptible to S-oxidation .

    • Phase I: Rapid oxidation to Sulfoxide (-SO-) by Flavin-containing Monooxygenases (FMO) and CYP450.

    • Phase II: Further oxidation to Sulfone (-SO2-).

Impact: The sulfoxide metabolite often becomes a chiral center (if not already symmetric), creating diastereomers with divergent activities. Furthermore, S-oxidation increases polarity drastically, potentially preventing blood-brain barrier (BBB) penetration compared to the parent thioether.

Visualizing the SAR and Metabolism

The following diagram illustrates the structural relationship and the metabolic divergence between the ether and thioether scaffolds.

Bioisostere_Comparison cluster_0 Parent Scaffold (Phenylpropanamine) cluster_1 Metabolic Fate Nisoxetine Nisoxetine (Ether) Ki(NET) = 0.46 nM Stable Linker Thionisoxetine Thionisoxetine (Thioether) Ki(NET) = 0.20 nM Lipophilic Linker Nisoxetine->Thionisoxetine Bioisosteric Replacement (O -> S) Metab_O O-Dealkylation / Hydroxylation (Slow/CYP2D6) Nisoxetine->Metab_O Primary Clearance Metab_S S-Oxidation (Rapid/FMO & CYP) Thionisoxetine->Metab_S Major Liability NET Binding Pocket NET Hydrophobic Pocket Thionisoxetine->NET Binding Pocket Enhanced Hydrophobic Interaction Sulfoxide Sulfoxide (-S=O) Chiral / Polar Reduced BBB Permeability Metab_S->Sulfoxide Phase I Sulfone Sulfone (-SO2-) Inactive/Excreted Sulfoxide->Sulfone Phase II

Figure 1: Structural Activity Relationship (SAR) and metabolic pathways comparing Nisoxetine (Ether) and Thionisoxetine (Thioether).

Experimental Protocols

To validate these bioisosteric differences in your own lead optimization, use the following self-validating protocols.

Synthesis of Arylthiopropanamines

This protocol replaces the standard Williamson ether synthesis used for aryloxypropanamines.

  • Reagents: 3-chloro-3-phenylpropanamine derivative, Thiophenol derivative, Sodium Hydride (NaH), DMF.

  • Procedure:

    • Suspend NaH (1.2 eq) in dry DMF at 0°C under Argon.

    • Add the substituted thiophenol (1.0 eq) dropwise. Stir for 30 min to generate the thiophenolate anion.

    • Add the 3-chloro-3-phenylpropanamine (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4-6 hours.

    • Validation: Monitor by TLC. The product will be significantly less polar (higher Rf) than the starting amine if the amine is protected, or distinct by UV.

    • Workup: Quench with water, extract with EtOAc. Purification via silica gel chromatography.

Metabolic Stability Assay (Microsomal Stability)

This assay quantifies the "Thioether Liability."

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Nisoxetine (Control A), Thionisoxetine (Test).

  • LC-MS/MS.

Protocol:

  • Preparation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4).

  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion and appearance of +16 Da peak (Sulfoxide) .

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
    .
    
    • Expected Result: Thionisoxetine

      
       << Nisoxetine 
      
      
      
      .

Conclusion

The bioisosteric replacement of the ether oxygen with sulfur in phenylpropanamine drugs is a high-risk, high-reward strategy.

  • The Reward: A potentially significant increase in binding affinity (Ki improvement from 0.46 nM to 0.20 nM) and selectivity for NET.

  • The Risk: Introduction of a metabolic soft spot (S-oxidation) that may reduce half-life and bioavailability.

Recommendation: Use the thioether scaffold for in vitro tool compounds to probe receptor pocket depth. For clinical candidates, if the thioether is essential for potency, consider steric shielding of the sulfur (e.g., ortho-substitution on the aryl ring) or oxidation of the sulfur to a sulfoxide/sulfone prospectively if the oxidized forms retain activity.

References

  • Gehlert, D. R., et al. (1995). "(R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake."[2][1][3] Journal of Pharmacology and Experimental Therapeutics, 272(3), 1036-1044.

  • Wong, D. T., & Bymaster, F. P. (2002). "Dual Serotonin and Norepinephrine Reuptake Inhibitor Antidepressants."[4][5][6][7] Progress in Drug Research, 58, 169-222.

  • Roman, D. L., et al. (2013). "Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Fluoxetine."[8] Journal of Biological Chemistry, 288(36).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Validation

A Senior Application Scientist's Guide to the Evaluation of Reference Standards for 3-[(4-Chlorophenyl)thio]-1-propanamine Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in minute quantities,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1][2] For 3-[(4-Chlorophenyl)thio]-1-propanamine, a key intermediate or API in various research and development pipelines, a robust impurity profiling strategy is not just a regulatory expectation but a scientific necessity. Central to this strategy is the use of high-quality, well-characterized impurity reference standards.

This guide provides a comprehensive framework for the evaluation and comparison of reference standards for potential impurities of 3-[(4-Chlorophenyl)thio]-1-propanamine. As commercial standards for these specific impurities may be limited, this document also serves as a blueprint for the qualification of custom-synthesized or in-house standards, ensuring they are fit for purpose in critical analytical applications.

The Genesis of Impurities: A Mechanistic Perspective

Understanding the potential sources of impurities is the first step in developing a comprehensive control strategy. For 3-[(4-Chlorophenyl)thio]-1-propanamine, impurities can generally be classified into three categories: process-related impurities, degradation products, and residual solvents.[1][2][3]

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the API. A plausible synthesis for 3-[(4-Chlorophenyl)thio]-1-propanamine involves the reaction of 4-chlorobenzenethiol with a suitable 3-carbon amine-containing synthon. Based on this, potential process-related impurities could include:

    • Unreacted starting materials (e.g., 4-chlorobenzenethiol).

    • Byproducts of side reactions.

    • Reagents and catalysts used in the synthesis.[3][4]

  • Degradation Products: These form during storage or handling of the API due to exposure to environmental factors such as heat, light, humidity, or oxidative conditions.[5][6] For a thioether amine like 3-[(4-Chlorophenyl)thio]-1-propanamine, potential degradation pathways could involve oxidation of the sulfur atom to form sulfoxides and sulfones, or reactions involving the primary amine.

  • Residual Solvents: These are organic volatile chemicals used in the manufacturing process that are not completely removed.[1][3]

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark for the identification and quantification of impurities.[7] The quality of your analytical data is directly dependent on the quality of your reference standards. Therefore, a rigorous evaluation of any new reference standard is critical.

A Comparative Framework for Reference Standard Qualification

When comparing different lots of a reference standard or qualifying a new standard, a multi-faceted approach is necessary. The following sections outline the key experimental protocols and data analysis required.

Hypothetical Impurities for Evaluation

For the purpose of this guide, we will consider the following plausible impurities of 3-[(4-Chlorophenyl)thio]-1-propanamine:

  • Impurity A: 4-Chlorobenzenethiol (Starting Material)

  • Impurity B: 3-[(4-Chlorophenyl)sulfonyl]-1-propanamine (Oxidation Product)

  • Impurity C: Bis(4-chlorophenyl) disulfide (Side-reaction Product)

We will evaluate two hypothetical commercial reference standards for each of these impurities: Supplier X and Supplier Y.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

HPLC is the workhorse for impurity profiling in the pharmaceutical industry. A well-developed stability-indicating HPLC method should be able to separate the API from all its potential impurities.

Objective: To determine the purity of the reference standards and to confirm their identity by comparing their retention times with a known sample or a spiked sample of the API.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of each reference standard (from Supplier X and Supplier Y) at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare a working solution of each reference standard at a concentration of 100 µg/mL by diluting the stock solution.

  • Prepare a spiked sample by adding a small, known amount of each reference standard to a solution of the 3-[(4-Chlorophenyl)thio]-1-propanamine API.

Data Analysis:

  • Purity: Calculate the area percentage of the main peak for each reference standard.

  • Identity: Compare the retention time of the main peak in the chromatogram of each reference standard with the corresponding peak in the spiked API sample.

Mass Spectrometry (MS) for Structural Confirmation

MS provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Objective: To confirm the molecular weight of the reference standards.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Methodology:

  • Infuse the working solutions of each reference standard directly into the mass spectrometer or analyze them via LC-MS using the HPLC method described above.

  • Acquire the mass spectrum in positive ion mode.

Data Analysis:

  • Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) with the theoretical molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and functional groups.

Objective: To confirm the chemical structure of the reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Dissolve an appropriate amount of each reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum to confirm the proton environment.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.

  • Compare the obtained spectra with the expected spectra for the proposed structure.

Data Presentation and Comparison

The data obtained from the above experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Reference Standards for Impurity A (4-Chlorobenzenethiol)

ParameterSupplier XSupplier YAcceptance Criteria
Purity (HPLC Area %) 99.8%98.5%≥ 98.0%
Retention Time (min) 8.28.2Matches spiked sample
Molecular Weight (m/z) 144.0 (Observed)144.0 (Observed)144.6 (Theoretical)
¹H NMR Conforms to structureConforms to structureConforms to structure
Certificate of Analysis (CoA) Provided, detailedProvided, less detailedComprehensive CoA required

Table 2: Comparison of Reference Standards for Impurity B (3-[(4-Chlorophenyl)sulfonyl]-1-propanamine)

ParameterSupplier XSupplier YAcceptance Criteria
Purity (HPLC Area %) 99.5%99.6%≥ 98.0%
Retention Time (min) 12.512.5Matches spiked sample
Molecular Weight (m/z) 234.0 (Observed)234.0 (Observed)233.7 (Theoretical)
¹H NMR Conforms to structureConforms to structureConforms to structure
Certificate of Analysis (CoA) Provided, detailedProvided, detailedComprehensive CoA required

Table 3: Comparison of Reference Standards for Impurity C (Bis(4-chlorophenyl) disulfide)

ParameterSupplier XSupplier YAcceptance Criteria
Purity (HPLC Area %) 99.2%97.9%≥ 98.0%
Retention Time (min) 20.120.1Matches spiked sample
Molecular Weight (m/z) 287.0 (Observed)287.0 (Observed)287.2 (Theoretical)
¹H NMR Conforms to structureDoes not fully conformConforms to structure
Certificate of Analysis (CoA) Provided, detailedProvided, missing some dataComprehensive CoA required

Visualization of Workflows

Diagram 1: Workflow for Reference Standard Evaluation

G cluster_procurement Procurement cluster_evaluation Analytical Evaluation cluster_decision Decision Procure Procure Reference Standard (e.g., Supplier X, Supplier Y) HPLC HPLC Analysis (Purity & Identity) Procure->HPLC MS Mass Spectrometry (Molecular Weight) Procure->MS NMR NMR Spectroscopy (Structural Confirmation) Procure->NMR Compare Compare Data vs. Specifications & Certificate of Analysis HPLC->Compare MS->Compare NMR->Compare Qualify Qualify Standard for Use Compare->Qualify Meets Criteria Reject Reject Standard Compare->Reject Fails Criteria

Caption: Workflow for the comprehensive evaluation and qualification of a new impurity reference standard.

Diagram 2: Logical Relationship in Impurity Control

G cluster_synthesis Synthesis & Degradation cluster_impurities Impurity Generation cluster_analysis Analytical Control cluster_quality Product Quality & Safety Synthesis API Synthesis (3-[(4-Chlorophenyl)thio]-1-propanamine) ProcessImp Process-Related Impurities Synthesis->ProcessImp Degradation Storage & Handling Degradants Degradation Products Degradation->Degradants RefStd Qualified Reference Standards ProcessImp->RefStd Degradants->RefStd AnalyticalMethod Validated Stability- Indicating Method RefStd->AnalyticalMethod ImpurityProfile Accurate Impurity Profile AnalyticalMethod->ImpurityProfile ProductSafety Ensured Drug Product Safety & Efficacy ImpurityProfile->ProductSafety

Caption: The central role of qualified reference standards in ensuring drug product quality and safety.

Conclusion

The selection and qualification of impurity reference standards for 3-[(4-Chlorophenyl)thio]-1-propanamine is a critical activity that underpins the reliability of all subsequent analytical data. A systematic approach, combining chromatographic and spectroscopic techniques, is essential to confirm the identity, purity, and structural integrity of these standards. By following the protocols and framework outlined in this guide, researchers and drug development professionals can ensure that their reference standards are fit for purpose, leading to a more robust understanding of the impurity profile and ultimately, safer and more effective medicines.

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
  • Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
  • U.S. Food & Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Enamine. (n.d.). Impurity Reference Standards.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals.
  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities.
  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities.
  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
  • BioPharmaSpec. (n.d.). Detection and Quantitation of Process Related Impurities.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PubMed. (2012, December 15). Identification and characterization of four process-related impurities in retigabine.

Sources

Safety & Regulatory Compliance

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